2-Aminoflubendazole-13C6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C14H10FN3O |
|---|---|
Molecular Weight |
261.20 g/mol |
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanone |
InChI |
InChI=1S/C14H10FN3O/c15-10-4-1-8(2-5-10)13(19)9-3-6-11-12(7-9)18-14(16)17-11/h1-7H,(H3,16,17,18)/i1+1,2+1,4+1,5+1,8+1,10+1 |
InChI Key |
WINHLTQNRABBSW-KTIQIINCSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1C(=O)[13C]3=[13CH][13CH]=[13C]([13CH]=[13CH]3)F)NC(=N2)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminoflubendazole-¹³C₆: Structure, Analysis, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoflubendazole-¹³C₆, a stable isotope-labeled internal standard crucial for the accurate quantification of flubendazole's primary metabolite. This document details its chemical structure, and applications in analytical methodologies, and contextualizes its use by exploring the biological signaling pathways of its parent compound, flubendazole.
Core Concepts: 2-Aminoflubendazole-¹³C₆
2-Aminoflubendazole-¹³C₆ is the isotopically labeled analog of 2-aminoflubendazole, the principal metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic. The incorporation of six carbon-13 (¹³C) atoms into the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. Its use is critical for correcting variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses of flubendazole's metabolic fate.
Chemical Structure and Properties
The chemical structure of 2-Aminoflubendazole-¹³C₆ is characterized by a benzimidazole core, an amino group at the 2-position, and a 4-fluorobenzoyl group at the 5-position, with the ¹³C atoms located on the fluorophenyl ring.
Table 1: Chemical and Physical Properties of 2-Aminoflubendazole-¹³C₆
| Property | Value |
| Molecular Formula | C₈¹³C₆H₁₀FN₃O |
| Molecular Weight | 261.21 g/mol |
| Appearance | Solid |
| Synonyms | (2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6-¹³C₆)methanone |
| Unlabeled CAS Number | 82050-13-3 |
Experimental Protocols: Quantification of Flubendazole Metabolites
The following is a representative experimental protocol for the quantification of 2-aminoflubendazole in biological matrices using 2-Aminoflubendazole-¹³C₆ as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies.
Preparation of Internal Standard Stock Solution
-
Accurately weigh 1 mg of 2-Aminoflubendazole-¹³C₆.
-
Dissolve in 1 mL of a suitable organic solvent (e.g., methanol or DMSO) to create a 1 mg/mL stock solution.
-
Serially dilute the stock solution with the same solvent to achieve a working concentration (e.g., 100 ng/mL).
-
Store stock and working solutions at -20°C.
Sample Preparation: Protein Precipitation
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of the 2-Aminoflubendazole-¹³C₆ internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 2-aminoflubendazole and 2-Aminoflubendazole-¹³C₆.
-
Table 2: Example Quantitative Data from Flubendazole Metabolite Analysis in Poultry Muscle[1]
| Parameter | Flubendazole | Hydrolyzed Metabolite (2-Aminoflubendazole) | Reduced Metabolite |
| Recovery (%) | 92 | 95 | 90 |
| Limit of Detection (µg/kg) | 0.14 | 0.75 | 0.31 |
| Limit of Quantification (µg/kg) | 1 | 1 | 1 |
Biological Context: Signaling Pathways of Flubendazole
Understanding the mechanism of action of the parent drug, flubendazole, is essential for researchers utilizing its labeled metabolites. Flubendazole exhibits potent anticancer activity primarily through the disruption of microtubule polymerization. This action triggers a cascade of downstream cellular events, impacting several key signaling pathways.
Flubendazole Metabolism and Bioactivation
The metabolic pathway of flubendazole is a critical consideration in its pharmacological activity. The primary routes of metabolism are carbamate hydrolysis and ketone reduction.
Metabolic pathways of flubendazole.
Inhibition of Microtubule Polymerization
Flubendazole binds to β-tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton is a cornerstone of its anthelmintic and anticancer effects.
Flubendazole's inhibition of microtubule polymerization.
Downstream Signaling Pathways
The disruption of microtubules by flubendazole initiates a complex network of cellular responses, including the modulation of key signaling pathways involved in cancer cell proliferation, survival, and death.
Flubendazole has been shown to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes their survival and proliferation.
Inhibition of the STAT3 signaling pathway by flubendazole.
Flubendazole can induce the expression of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis.
Activation of the p53 signaling pathway by flubendazole.
Flubendazole is also known to induce autophagy, a cellular process of self-degradation that can have both pro-survival and pro-death roles in cancer.
Induction of autophagy by flubendazole.
Conclusion
2-Aminoflubendazole-¹³C₆ is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and toxicology. Its application as an internal standard in LC-MS/MS assays provides the necessary accuracy and reliability for the quantification of flubendazole's primary metabolite. A thorough understanding of the parent compound's complex biological activities, including its profound effects on microtubule dynamics and key cellular signaling pathways, provides a crucial framework for interpreting analytical data and advancing research into the therapeutic potential of benzimidazoles.
References
2-Aminoflubendazole-13C6 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2-Aminoflubendazole-¹³C₆, a labeled analog of a key metabolite of the anthelmintic drug flubendazole. This document is intended for researchers and professionals in drug development and related scientific fields, offering detailed data, experimental insights, and visualization of relevant biological pathways.
Core Compound Data
2-Aminoflubendazole-¹³C₆ serves as an internal standard in pharmacokinetic and metabolic studies of flubendazole, a compound increasingly recognized for its potential anticancer properties. The stable isotope label allows for precise quantification in complex biological matrices.
| Property | Value | Source(s) |
| Compound Name | 2-Aminoflubendazole-¹³C₆ | [][2] |
| Synonyms | (2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6-¹³C₆)methanone | [2] |
| CAS Number | Not available (NA) for the labeled compound. The CAS number for the unlabeled compound, 2-Aminoflubendazole, is 82050-13-3. | [2][3] |
| Molecular Formula | C₈¹³C₆H₁₀FN₃O | |
| Molecular Weight | 261.20 g/mol , 261.21 g/mol , 261.25 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO. | |
| Storage Conditions | 2-8°C Refrigerator |
Mechanistic Insights and Signaling Pathways
Flubendazole, the parent compound of 2-aminoflubendazole, exerts its biological effects through various mechanisms, primarily by disrupting microtubule structures. This action is the basis of its anthelmintic activity and is also implicated in its potential as an anticancer agent. Research has elucidated its impact on several key cellular signaling pathways.
STAT3 Signaling Pathway Inhibition
Flubendazole has been shown to inhibit the STAT3 signaling pathway, which is constitutively active in many human cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Flubendazole can block the IL-6-induced nuclear translocation of STAT3, leading to the downregulation of its target genes.
Caption: Flubendazole's inhibition of the STAT3 signaling pathway.
Autophagy Activation
Flubendazole has also been identified as an activator of autophagy, a cellular process involving the degradation of cellular components to maintain homeostasis. It can reduce the expression of p-mTOR, p62, and BCL2, while upregulating Beclin1 and LC3-I/II, which are key autophagy-related genes.
Caption: Activation of autophagy by Flubendazole.
PI3K/AKT Signaling Pathway Modulation
In certain cancer models, particularly in paclitaxel-resistant breast cancer cells, flubendazole has been observed to inhibit the PI3K/AKT signaling pathway. This inhibition can help to reverse drug resistance and enhance the efficacy of other chemotherapeutic agents.
Caption: Flubendazole's modulation of the PI3K/AKT pathway.
Experimental Protocols
While specific experimental protocols for 2-Aminoflubendazole-¹³C₆ are not extensively detailed in the public domain, its use as an internal standard implies its application in quantitative analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS). The following are generalized methodologies for experiments where this compound would be relevant.
Western Blot Analysis for Protein Expression
This protocol is used to detect specific proteins in a sample and was employed to investigate the mechanisms of flubendazole's action on cancer cells.
-
Cell Lysis: Treat cells with flubendazole at various concentrations. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-mTOR, Beclin1, LC3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Apoptosis Analysis
This technique is used to measure apoptosis in cells treated with flubendazole.
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of flubendazole for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer. The different quadrants of the resulting plot will indicate the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Clonogenic Assay for Cell Proliferation
This assay assesses the ability of a single cell to grow into a colony and is used to determine the long-term proliferative potential of cells after drug treatment.
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of flubendazole.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically containing >50 cells) either manually or using an automated colony counter.
This guide provides a foundational understanding of 2-Aminoflubendazole-¹³C₆ and its relevance in the context of its parent compound, flubendazole. For specific applications and protocol development, further consultation of specialized literature is recommended.
References
An In-depth Technical Guide to 2-Aminoflubendazole-13C6: Physical and Chemical Properties
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Aminoflubendazole-13C6, a stable isotope-labeled metabolite of the anthelmintic drug flubendazole. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic studies, pharmacokinetic analysis, and other research applications where a labeled internal standard is essential.
Core Physical and Chemical Properties
This compound serves as an internal standard for the quantification of 2-Aminoflubendazole, the hydrolyzed form of Flubendazole.[] The incorporation of six carbon-13 atoms in the phenyl ring provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.
Physical Properties
The following table summarizes the key physical properties of this compound. Data for the unlabeled analogue, 2-Aminoflubendazole, is also provided for comparison.
| Property | This compound | 2-Aminoflubendazole (Unlabeled) |
| Appearance | Pale Yellow Solid[] | A solid[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Slightly soluble in DMSO and Methanol (with heating)[] | Soluble in DMSO[2] |
| UV Maximum (λmax) | Data not available | 250, 329 nm |
Chemical Properties
The chemical identifiers and properties of this compound are detailed below, with comparative data for its unlabeled counterpart.
| Property | This compound | 2-Aminoflubendazole (Unlabeled) |
| Molecular Formula | C₈¹³C₆H₁₀FN₃O | C₁₄H₁₀FN₃O |
| Molecular Weight | 261.25 g/mol | 255.25 g/mol |
| IUPAC Name | (2-amino-1H-benzo[d]imidazol-6-yl)(4-fluorophenyl-1,2,3,4,5,6-¹³C₆)methanone | (2-amino-1H-benzimidazol-5-yl)(4-fluorophenyl)methanone |
| Synonyms | (2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6-13C6)methanone | Hydrolyzed Flubendazole |
| InChI Key | WINHLTQNRABBSW-UHFFFAOYSA-N | WINHLTQNRABBSW-UHFFFAOYSA-N |
| SMILES | O=C(C1=CC=C2N=C(N)NC2=C1)[13C]3=[13CH][13CH]=--INVALID-LINK--[13CH]=[13CH]3 | C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)N=C(N3)N)F |
| Purity | 95% by HPLC; 98% atom ¹³C | Not applicable |
| Storage | 2-8°C Refrigerator | -20°C |
Metabolic Pathway of Flubendazole
2-Aminoflubendazole is a known metabolite of flubendazole, formed primarily through the hydrolysis of the carbamate group. This metabolic transformation is a key step in the biotransformation of the parent drug.
References
Technical Guide: 2-Aminoflubendazole-¹³C₆ Certificate of Analysis and Purity
This technical guide provides a comprehensive overview of the analytical data and methodologies related to 2-Aminoflubendazole-¹³C₆, a labeled metabolite of the anthelmintic drug flubendazole. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for analytical and research purposes.
Quantitative Data Summary
The following table summarizes the key quantitative data for 2-Aminoflubendazole-¹³C₆, compiled from available certificates of analysis and product data sheets.
| Parameter | Specification | Source |
| Chemical Formula | C₈¹³C₆H₁₀FN₃O | MedchemExpress[1] |
| Molecular Weight | 261.20 g/mol | MedchemExpress[1] |
| Appearance | Light yellow to brown solid | MedchemExpress[1] |
| Purity (HPLC) | 99.8% | MedchemExpress[1] |
| 95% | BOC Sciences[] | |
| Isotopic Enrichment | 99.54% | MedchemExpress |
| ¹³C Atom Purity | 98% | BOC Sciences |
| Storage Conditions | Powder: -20°C for 3 years | MedchemExpress |
| In solvent: -80°C for 6 months | MedchemExpress |
Experimental Protocols
The following section details a representative analytical method for the quantification of 2-aminoflubendazole, the unlabeled analogue of 2-Aminoflubendazole-¹³C₆. This high-performance liquid chromatography (HPLC) method is adapted from a validated procedure for the analysis of flubendazole and its metabolites in biological matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for assessing the purity of 2-aminoflubendazole and can be adapted for the labeled compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: XBridge C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 5 mM potassium phosphate monobasic and acetonitrile (72:28, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 246 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of the mobile phase or DMSO, to a known concentration.
-
Injection Volume: Typically 10-20 µL.
-
Quantification: The purity is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.
Mechanism of Action of Parent Compound: Flubendazole
2-Aminoflubendazole is a metabolite of flubendazole, a broad-spectrum anthelmintic. The primary mechanism of action of flubendazole involves the disruption of microtubule formation in parasitic worms. This is achieved by binding to the protein tubulin, which prevents its polymerization into microtubules. Microtubules are crucial for essential cellular functions in the parasite, including cell division, intracellular transport, and glucose uptake. The disruption of these processes leads to energy depletion and ultimately, the death of the parasite. Flubendazole exhibits selective toxicity, showing a higher affinity for parasitic tubulin over mammalian tubulin.
Signaling Pathway of Flubendazole
Caption: Mechanism of action of Flubendazole leading to parasite death.
Experimental Workflow for Purity Analysis
Caption: Workflow for determining the purity of 2-Aminoflubendazole-¹³C₆ by HPLC.
References
An In-depth Technical Guide to 2-Aminoflubendazole-13C6: Isotopic Enrichment and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Aminoflubendazole-13C6, a stable isotope-labeled internal standard crucial for the accurate quantification of 2-aminoflubendazole, a key metabolite of the anthelmintic drug flubendazole. This document details its isotopic enrichment, stability profile, and provides essential experimental protocols for its use in a research and drug development setting.
Core Compound Specifications
This compound is the labeled analogue of 2-aminoflubendazole, where six carbon atoms on the fluorophenyl ring have been replaced with the stable isotope carbon-13.[] This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based bioanalytical assays.[2][3] Its primary applications include metabolic research and as an internal standard for clinical and veterinary mass spectrometry.
A summary of the key quantitative data for this compound is presented in Table 1.
| Parameter | Specification | Source |
| Molecular Formula | C8[13C]6H10FN3O | |
| Molecular Weight | 261.21 g/mol | |
| Chemical Purity (HPLC) | ≥99.8% | |
| Isotopic Enrichment | ≥99.54% (98% atom 13C) | |
| Appearance | Light yellow to brown solid |
Isotopic Enrichment and Purity
The utility of a stable isotope-labeled internal standard is fundamentally dependent on its isotopic enrichment and chemical purity. High isotopic enrichment ensures minimal signal overlap with the unlabeled analyte, while high chemical purity prevents interference from other compounds.
Table 2: Purity and Isotopic Enrichment Data
| Analysis | Specification | Result |
| Chemical Purity by HPLC | >95% | 99.8% |
| Isotopic Enrichment (Atom % 13C) | ≥98% | 99.54% |
| Isotopic Purity (Mass Distribution) | >95% | d0 = 0.00%, d1 = 0.00%, d2 = 0.60%, d3 = 99.40% (Example for a d3 labeled compound, specific data for 13C6 not available) |
Note: The mass distribution data is illustrative and based on a similar deuterated standard. The key indicator for this compound is the high isotopic enrichment of 99.54%.
Stability and Storage
Proper storage and handling are critical to maintain the integrity of this compound.
Table 3: Recommended Storage and Stability
| Condition | Temperature | Duration |
| Powder (Long-term) | -20°C | 3 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
| Shipping | Ambient | < 2 weeks |
The compound is stable under recommended storage conditions. Incompatible materials to avoid include strong acids/alkalis and strong oxidizing/reducing agents. For detailed safety information, refer to the Safety Data Sheet (SDS).
Experimental Protocols
General Synthesis of 13C-Labeled Benzimidazoles
While the specific synthesis protocol for this compound is proprietary, a general and plausible synthetic route can be conceptualized based on established methods for benzimidazole synthesis. The process would involve the condensation of a 13C-labeled aromatic diamine with a suitable carboxylic acid derivative.
Caption: Plausible synthetic workflow for this compound.
Protocol:
-
Synthesis of [13C6]-3,4-diaminobenzoic acid: This key intermediate would be synthesized from commercially available [13C6]-aniline through a multi-step process.
-
Condensation and Cyclization: The labeled diamine precursor is then condensed with 4-fluorobenzoyl chloride. The subsequent cyclization, often facilitated by an acid catalyst, forms the benzimidazole ring.
-
Purification: The crude product is purified using techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) to achieve high chemical purity.
Preparation of Stock and Working Solutions
Protocol:
-
Stock Solution (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Accurately weigh the required amount of the compound.
-
Dissolve in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or methanol. Solubility in DMSO is reported to be 10 mM.
-
Vortex or sonicate to ensure complete dissolution.
-
Store the stock solution at -20°C or -80°C in amber vials to protect from light.
-
-
Working Solutions:
-
Prepare working solutions by serial dilution of the stock solution with the appropriate solvent, typically the mobile phase or a solvent compatible with the analytical method.
-
These solutions should be prepared fresh daily or as stability data permits.
-
Bioanalytical Method using LC-MS/MS
The following is a general protocol for the quantification of 2-aminoflubendazole in a biological matrix (e.g., plasma) using this compound as an internal standard. This is based on methodologies reported for flubendazole and its metabolites.
Caption: Workflow for bioanalysis of 2-aminoflubendazole.
Protocol:
-
Sample Preparation:
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound working solution (internal standard).
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously.
-
Centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or subjected to further cleanup, such as liquid-liquid extraction with chloroform or solid-phase extraction.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Chromatography: Utilize a reverse-phase C18 column (e.g., XBridge C18, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of 5 mM potassium phosphate monobasic and acetonitrile is a suitable starting point.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for both the analyte and the internal standard must be optimized.
-
Stability Assessment Protocol
A comprehensive stability assessment should be performed to ensure the reliability of the analytical method.
Protocol:
-
Freeze-Thaw Stability: Analyze quality control (QC) samples after several freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Short-Term (Bench-Top) Stability: Assess the stability of the analyte and internal standard in the biological matrix at room temperature for a period that mimics the sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Evaluate the stability of the analyte and internal standard in the matrix stored at the intended storage temperature (e.g., -80°C) over a prolonged period (e.g., 1, 3, and 6 months).
-
Post-Preparative Stability: Determine the stability of the processed samples in the autosampler over the expected duration of the analytical run.
Metabolic Pathway of the Parent Compound
2-Aminoflubendazole is a metabolite of flubendazole. Understanding the metabolic fate of the parent drug is essential for interpreting bioanalytical results. The primary metabolic pathways for flubendazole are carbamate hydrolysis and ketone reduction.
Caption: Simplified metabolic pathway of Flubendazole.
This guide provides the core technical information required for the effective use of this compound in a research and development setting. For any specific application, it is imperative to perform in-house validation of the analytical methods.
References
The Role of 2-Aminoflubendazole-¹³C₆ in Flubendazole Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of 2-Aminoflubendazole-¹³C₆ in the study of flubendazole metabolism. Flubendazole, a broad-spectrum benzimidazole anthelmintic, undergoes significant biotransformation in vivo. Accurate quantification of its metabolites is paramount for pharmacokinetic, efficacy, and safety studies. The use of a stable isotope-labeled internal standard, such as 2-Aminoflubendazole-¹³C₆, is the gold standard for achieving reliable and accurate results in bioanalytical assays.
Flubendazole Metabolism: An Overview
Flubendazole is primarily metabolized via two main pathways: hydrolysis and reduction.
-
Hydrolysis: The carbamate group of flubendazole is hydrolyzed to form (2-amino-1H-benzimidazol-5-yl)-(4-fluorophenyl)-methanone, commonly referred to as hydrolyzed flubendazole or 2-aminoflubendazole.[1][2] This is a major metabolic route in several species.
-
Reduction: The ketone group of flubendazole is reduced to a hydroxyl group, forming reduced flubendazole.[1][3]
In some biological systems, these primary metabolites can undergo further Phase II conjugation, such as glucosidation.[4] The anthelmintic activity of these metabolites is significantly lower than that of the parent compound, making the study of these metabolic pathways crucial for understanding the drug's efficacy and duration of action.
Figure 1: Simplified metabolic pathways of Flubendazole.
The Role of 2-Aminoflubendazole-¹³C₆ as an Internal Standard
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is essential for correcting for variations in sample preparation, injection volume, and matrix effects that can cause ion suppression or enhancement. An ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte.
2-Aminoflubendazole-¹³C₆ is the ¹³C-labeled analogue of the hydrolyzed metabolite of flubendazole. Its utility in metabolism studies is centered on its function as a superior internal standard for the accurate quantification of the native 2-aminoflubendazole metabolite.
Advantages of using ¹³C-labeled internal standards:
-
Co-elution: ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, ensuring they co-elute during chromatography. This is crucial for compensating for matrix effects that can vary across the chromatographic peak.
-
Similar Ionization Efficiency: The labeled and unlabeled compounds exhibit similar ionization behavior in the mass spectrometer source.
-
Mass Differentiation: The mass difference of 6 Da allows for clear differentiation between the analyte and the internal standard by the mass spectrometer, without isotopic crosstalk.
Experimental Methodologies
The following sections detail a representative experimental protocol for the quantification of flubendazole and its hydrolyzed metabolite, 2-aminoflubendazole, in a biological matrix, employing 2-Aminoflubendazole-¹³C₆ as an internal standard.
Sample Preparation: Extraction and Clean-up
The choice of extraction solvent and clean-up procedure depends on the matrix (e.g., plasma, tissue, eggs). A common approach involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE).
Example Protocol for Animal Tissue:
-
Homogenization: Homogenize a known weight of tissue (e.g., 10 g) with an extraction solvent such as acetone or ethyl acetate.
-
Internal Standard Spiking: Fortify the sample homogenate with a known concentration of 2-Aminoflubendazole-¹³C₆ solution.
-
Extraction: Further vortex or sonicate the sample, followed by centrifugation to separate the solid debris.
-
Clean-up (SPE):
-
Condition an appropriate SPE cartridge (e.g., benzenesulfonylpropylsilanized silica gel) with the extraction solvent.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a series of solvents (e.g., acetone, water, acetonitrile) to remove interfering substances.
-
Elute the analytes and the internal standard with a suitable solvent mixture (e.g., acetonitrile and ammonia water, 97:3 v/v).
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Figure 2: General experimental workflow for metabolite quantification.
LC-MS/MS Analysis
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typical.
-
Flow Rate: Dependent on column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Typically 5-10 µL.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| 2-Aminoflubendazole | 256.1 | Hypothetical |
| 2-Aminoflubendazole-¹³C₆ | 262.1 | Hypothetical |
| Note: The product ions would be determined through infusion and fragmentation of the pure standards. The values above are based on the molecular weight of 2-aminoflubendazole (C₁₄H₁₀FN₃O). |
Data Presentation and Interpretation
The use of 2-Aminoflubendazole-¹³C₆ allows for the construction of a reliable calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Method Validation Parameters
A robust bioanalytical method should be validated according to regulatory guidelines. Key parameters are summarized in the table below, with typical performance data from flubendazole metabolite assays.
| Parameter | Description | Typical Value | Citation |
| Linearity (r²) | Correlation coefficient of the calibration curve. | >0.99 | |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | 1-2.5 ng/mL (or µg/kg) | |
| Accuracy (% Bias) | Closeness of the measured value to the true value. | Within ±15% (±20% at LLOQ) | |
| Precision (%RSD) | Repeatability and reproducibility of the measurements. | <15% (<20% at LLOQ) | |
| Recovery (%) | Efficiency of the extraction process. | 77-95% |
Application in Pharmacokinetic Studies
By accurately quantifying the concentration of 2-aminoflubendazole in samples collected over a time course, key pharmacokinetic parameters can be determined. For instance, in a study with turkeys, the mean residue levels of flubendazole and its hydrolyzed metabolite in muscle tissue were quantified following oral administration, demonstrating the practical application of such analytical methods.
Conclusion
The use of 2-Aminoflubendazole-¹³C₆ as an internal standard is indispensable for the rigorous and accurate quantification of the major hydrolyzed metabolite of flubendazole. Its application in LC-MS/MS-based metabolism studies provides the high-quality data necessary for reliable pharmacokinetic modeling, residue monitoring, and a comprehensive understanding of the biotransformation of flubendazole. This technical guide outlines the fundamental principles and a representative methodology, forming a basis for the development and validation of specific bioanalytical assays in drug development and veterinary science.
References
- 1. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Determination of Flubendazole and Metabolite in Livestock Products Using LC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Technical Guide to Commercially Available 2-Aminoflubendazole-13C6 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of commercially available 2-Aminoflubendazole-13C6, a stable isotope-labeled internal standard crucial for accurate quantification in research and drug development. This document details its commercial sources, provides key quantitative data, outlines experimental protocols for its use, and illustrates relevant biological pathways.
Introduction
2-Aminoflubendazole is a principal metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic.[1] The carbon-13 labeled analogue, this compound, serves as an ideal internal standard for bioanalytical studies utilizing isotope dilution mass spectrometry. Its use is critical for correcting matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and reliability of quantitative data.[2]
Commercial Availability and Specifications
Several specialized chemical suppliers offer this compound for research purposes. While availability and catalog numbers may vary, the following companies are key sources for this compound. For precise, up-to-date information on stock and pricing, direct inquiry with the suppliers is recommended.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |
| MedChemExpress | HY-133694S | C₈¹³C₆H₁₀FN₃O | 261.20 | 99.8% | 99.54% |
| Pharmaffiliates | PA STI 089421 | C₈¹³C₆H₁₀FN₃O | 261.21 | Inquire | Inquire |
| BOC Sciences | BLP-012955 | C₈¹³C₆H₁₀FN₃O | 261.25 | Inquire | Inquire |
| Hexonsynth | HXED-41456 | C₈¹³C₆H₁₀FN₃O | 261.20 | Inquire | Inquire |
| HPC Standards | 692700 | C₈¹³C₆H₁₀FN₃O | Not Specified | Inquire | Inquire |
| Alfagen | Not Specified | C₈¹³C₆H₁₀FN₃O | 261.20 | Inquire | Inquire |
Experimental Protocols
The following protocols are generalized methodologies for the quantification of flubendazole and its metabolites in biological matrices using a stable isotope-labeled internal standard like this compound with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Extraction from Biological Matrices (e.g., Plasma, Tissue)
This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
-
Homogenization (for tissue samples): Homogenize a known weight of tissue (e.g., 1 gram) in a suitable buffer (e.g., phosphate-buffered saline).
-
Spiking with Internal Standard: Add a known concentration of this compound solution to the homogenate or plasma sample.
-
Protein Precipitation/Liquid-Liquid Extraction:
-
Add a protein precipitating agent like acetonitrile or methanol (typically 3 volumes) to the sample.
-
Alternatively, perform a liquid-liquid extraction with a solvent such as ethyl acetate after adjusting the sample pH to alkaline conditions.[3]
-
-
Vortex and Centrifugation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant containing the analytes and the internal standard.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water).[3]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
This is a representative LC-MS/MS method. Specific parameters should be optimized for the instrument in use.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient Elution: A gradient from a low to a high percentage of mobile phase B is typically employed to separate the analytes.
-
Flow Rate: A flow rate of 0.2-0.4 mL/min is common.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used for benzimidazoles.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte (2-Aminoflubendazole) and the internal standard (this compound) must be determined by direct infusion of the individual compounds. The precursor ion for this compound will be 6 mass units higher than that of the unlabeled analyte.
-
Biological Pathways
Metabolic Pathway of Flubendazole
Flubendazole undergoes two primary metabolic transformations in vivo: reduction of the ketone group and hydrolysis of the carbamate moiety. The resulting hydrolyzed metabolite is 2-Aminoflubendazole.
Caption: Major metabolic routes of Flubendazole.
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of benzimidazole anthelmintics, including flubendazole, is the disruption of microtubule formation in parasites. They bind to β-tubulin, preventing its polymerization with α-tubulin into microtubules. This disruption of the cytoskeleton affects vital cellular processes, leading to parasite death.
Caption: Inhibition of tubulin polymerization by benzimidazoles.
Experimental Workflow
The following diagram illustrates a typical workflow for a quantitative bioanalytical study using this compound.
Caption: Bioanalytical workflow for quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Storage and Handling of 2-Aminoflubendazole-13C6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage and handling conditions for 2-Aminoflubendazole-13C6, a stable isotope-labeled metabolite of the anthelmintic drug Flubendazole. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and safeguarding laboratory personnel.
Storage Conditions
Proper storage is paramount to prevent the degradation of this compound. The primary storage recommendation is refrigeration.
Key Storage Parameters:
| Parameter | Recommended Condition | Notes |
| Temperature | 2-8°C Refrigerator[1] | For long-term storage, -20°C is recommended for the unlabeled analogue, which may also be suitable for the labeled compound to ensure stability over extended periods.[2] |
| Shipping | Ambient/Room Temperature | The compound is typically shipped at ambient temperatures for short durations.[1][2] Upon receipt, it should be transferred to the recommended storage conditions. |
| Stability | ≥ 4 years (for unlabeled) | The unlabeled form of 2-Aminoflubendazole is stable for at least four years when stored at -20°C.[2] Stability data for the 13C6-labeled version under refrigerated conditions is not explicitly provided but is expected to be comparable. |
| Humidity & Light | Not specified | While specific data on humidity and light sensitivity are not available, standard laboratory practice dictates storing chemical compounds in a dry environment, protected from direct light. |
Handling and Safety Precautions
2-Aminoflubendazole, the unlabeled counterpart of this compound, is classified with specific hazards. It is prudent to apply the same safety precautions when handling the isotopically labeled compound.
GHS Hazard Identification for 2-Aminoflubendazole:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Recommended Handling Procedures:
A logical workflow for handling this compound is essential to minimize exposure and maintain sample purity.
Caption: Workflow for Safe Handling of this compound.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves are mandatory.
-
Skin and Body Protection: A laboratory coat should be worn.
-
Respiratory Protection: If working with the solid form outside of a ventilated enclosure, a dust mask or respirator may be necessary to avoid inhalation.
General Hygiene and Safety:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the work area.
-
Keep away from foodstuffs, beverages, and feed.
Solubility
For experimental use, this compound is soluble in Dimethyl Sulfoxide (DMSO). When preparing solutions, it is crucial to use an appropriate grade of solvent to maintain the purity of the compound.
Experimental Protocols
Detailed, publicly available experimental protocols for stability and handling tests of this compound are not provided by manufacturers. The information presented in this guide is based on the summary data and safety information available for the compound and its unlabeled analogue. Researchers should refer to the specific Certificate of Analysis and any available Safety Data Sheets (SDS) provided by the supplier for lot-specific information. For developing in-house analytical methods or stability studies, standard pharmaceutical industry guidelines (e.g., ICH Q1A) should be consulted and adapted.
References
A Comprehensive Technical Guide to 2-Aminoflubendazole-13C6
This technical guide provides a detailed overview of 2-Aminoflubendazole-13C6, a stable isotope-labeled compound of significant interest to researchers in drug metabolism and pharmacokinetics. This document collates available data on its chemical and physical properties, safety information, and handling procedures.
Introduction
This compound is the isotopically labeled form of 2-Aminoflubendazole, which is a metabolite of the anthelmintic drug Flubendazole.[1][][3][4] The incorporation of six carbon-13 atoms in the phenyl ring provides a distinct mass signature, making it an invaluable tool for quantitative analysis in complex biological matrices, typically using mass spectrometry-based methods. Its primary application lies in its use as an internal standard in pharmacokinetic and metabolism studies of Flubendazole.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of this compound and its unlabeled counterpart, 2-Aminoflubendazole.
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | (2-Amino-1H-benzo[d]imidazol-5-yl)(4-fluorophenyl-1,2,3,4,5,6-13C6)methanone | [5] |
| Molecular Formula | C8¹³C6H10FN3O | |
| Molecular Weight | 261.21 g/mol | |
| Appearance | Solid | |
| Storage | 2-8°C Refrigerator | |
| Solubility | Soluble in DMSO |
Table 2: Properties of 2-Aminoflubendazole (Unlabeled)
| Property | Value | Source |
| CAS Number | 82050-13-3 | |
| Molecular Formula | C14H10FN3O | |
| Molecular Weight | 255.25 g/mol | |
| IUPAC Name | (2-amino-1H-benzimidazol-5-yl)-(4-fluorophenyl)methanone | |
| UV max | 250, 329 nm |
Safety and Hazard Information
-
Skin corrosion/irritation (Warning, H315)
-
Serious eye damage/eye irritation (Warning, H319)
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning, H335)
The SDS for Flubendazole provides more comprehensive safety information which should be considered as best practice when handling this compound.
Table 3: Hazard and Precautionary Statements for Structurally Similar Compounds
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling |
| H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product |
| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection |
| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
| P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing |
Experimental Applications and Methodologies
While specific experimental protocols for this compound are not detailed in the available literature, its primary use is as an internal standard in bioanalytical methods. A general workflow for its use in a study determining Flubendazole and its metabolites in a biological sample (e.g., plasma, milk) would be as follows:
-
Sample Preparation : A known amount of this compound is spiked into the biological sample. This is followed by extraction of the analytes, for example, by protein precipitation or liquid-liquid extraction.
-
Chromatographic Separation : The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) system to separate the analytes from other matrix components.
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) of the unlabeled analytes (Flubendazole and its metabolites) and the labeled internal standard (this compound).
-
Quantification : The peak area ratio of the unlabeled analyte to the labeled internal standard is used to calculate the concentration of the analyte in the original sample. This method corrects for variations in sample preparation and instrument response.
The metabolic relationship and analytical workflow can be visualized as follows:
Handling and Storage
Handling:
-
Use in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a refrigerator at 2-8°C.
-
Keep the container tightly closed in a dry and well-ventilated place.
The logical relationship for safe handling and storage can be depicted as:
References
Methodological & Application
Application Note: Quantitative Analysis of 2-Aminoflubendazole in Biological Matrices using 2-Aminoflubendazole-¹³C₆ as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminoflubendazole is a primary metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic used in both human and veterinary medicine. Monitoring its concentration in biological matrices is crucial for pharmacokinetic, metabolic, and residue analysis studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the quantification of drug metabolites. The use of a stable isotope-labeled internal standard, such as 2-Aminoflubendazole-¹³C₆, is the gold standard for quantitative bioanalysis as it effectively compensates for variations in sample preparation and matrix effects, ensuring high accuracy and precision.[1]
This application note provides a detailed protocol for the extraction and quantification of 2-aminoflubendazole in a biological matrix (e.g., plasma, tissue homogenate) using 2-Aminoflubendazole-¹³C₆ as an internal standard with LC-MS/MS.
Experimental Protocols
Materials and Reagents
-
2-Aminoflubendazole analytical standard
-
2-Aminoflubendazole-¹³C₆ internal standard
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Ethyl acetate
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 50 mg, 1 mL)
-
Biological matrix (e.g., plasma, tissue homogenate)
Standard and Sample Preparation
2.1. Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-aminoflubendazole in methanol.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-Aminoflubendazole-¹³C₆ in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in a methanol:water (50:50, v/v) mixture to create calibration standards. Prepare a working solution of the internal standard at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
2.2. Sample Preparation Protocol (Solid Phase Extraction)
-
Sample Aliquoting: To 200 µL of the biological matrix (e.g., plasma), add 20 µL of the internal standard working solution and vortex briefly.
-
Protein Precipitation (Optional but recommended): Add 600 µL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins. Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase composition.
LC-MS/MS Method
3.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 2 minutes |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions:
Note: These are proposed transitions and require empirical optimization on the specific mass spectrometer being used. The precursor ion for 2-aminoflubendazole is its protonated molecule [M+H]⁺. The precursor for the internal standard will be shifted by +6 Da due to the six ¹³C atoms. Product ions are selected based on stable and abundant fragments.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| 2-Aminoflubendazole | 256.1 | 123.1 | 95.1 | Requires Optimization |
| 2-Aminoflubendazole-¹³C₆ (IS) | 262.1 | 129.1 | 95.1 | Requires Optimization |
Data Presentation
The following tables summarize representative quantitative data for a method analogous to the one described. This data is based on published methods for similar benzimidazole metabolites and should be considered as typical performance characteristics.[2]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| 2-Aminoflubendazole | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy
| Analyte | QC Level (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 2-Aminoflubendazole | Low (3) | < 10 | < 10 | 90 - 110 |
| Medium (100) | < 10 | < 10 | 90 - 110 | |
| High (800) | < 10 | < 10 | 90 - 110 |
Table 3: Method Performance Characteristics
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.3 ng/mL |
| Recovery (%) | 85 - 105 |
| Matrix Effect (%) | 90 - 110 |
Visualizations
Caption: Workflow for sample preparation using Solid Phase Extraction (SPE).
Caption: Logical workflow of the LC-MS/MS system for analysis.
References
Application Notes: Quantification of Flubendazole Metabolites Using 2-Aminoflubendazole-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flubendazole is a broad-spectrum benzimidazole anthelmintic agent utilized in both human and veterinary medicine. Understanding its metabolic fate is crucial for pharmacokinetic studies, residue analysis in food products, and assessing its efficacy and safety. The primary metabolic pathways of flubendazole involve reduction and hydrolysis. The main metabolites are a reduced form (reduced flubendazole) and a hydrolyzed product, (2-amino-1H-benzimidazol-5-yl)-4-fluorophenyl-methanone, often referred to as hydrolyzed flubendazole or 2-aminoflubendazole.[1][2][3] Accurate quantification of these metabolites is essential, and the use of a stable isotope-labeled internal standard, such as 2-Aminoflubendazole-¹³C₆, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[]
This document provides detailed protocols for the quantification of flubendazole metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 2-Aminoflubendazole-¹³C₆ as an internal standard.
Metabolic Pathway of Flubendazole
Flubendazole undergoes two primary metabolic transformations: the reduction of the ketone group to form reduced flubendazole and the hydrolysis of the methylcarbamate group to yield hydrolyzed flubendazole (2-aminoflubendazole).[2]
Caption: Metabolic pathway of Flubendazole.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of flubendazole and its metabolites from biological matrices such as plasma, tissue homogenates, and milk.
Materials:
-
Biological matrix (e.g., plasma, homogenized tissue)
-
2-Aminoflubendazole-¹³C₆ internal standard solution
-
Extraction solvent: Acetone or Ethyl Acetate
-
SPE cartridges (e.g., SCX - Strong Cation Exchange)
-
Reconstitution solvent: Methanol/water mixture
-
Centrifuge
-
Vortex mixer
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Spiking: To 1 mL of the biological sample, add a known concentration of the 2-Aminoflubendazole-¹³C₆ internal standard.
-
Extraction: Add 3 mL of acetone or ethyl acetate to the sample. Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube. Repeat the extraction step with another 3 mL of the extraction solvent.
-
Pooling: Combine the supernatants.
-
SPE Cartridge Conditioning: Condition the SCX SPE cartridge according to the manufacturer's instructions.
-
Sample Loading: Load the combined supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances as per the manufacturer's protocol.
-
Elution: Elute the analytes from the cartridge using an appropriate elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a known volume (e.g., 500 µL) of the reconstitution solvent.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., Inertsil ODS-4)
-
Mobile Phase A: 5 mM Ammonium acetate in water
-
Mobile Phase B: 5 mM Ammonium acetate in methanol
-
Gradient Elution: A suitable gradient to separate the analytes.
-
Flow Rate: 0.2-0.4 mL/min
-
Injection Volume: 5-20 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: Specific precursor-to-product ion transitions for flubendazole, reduced flubendazole, hydrolyzed flubendazole, and 2-Aminoflubendazole-¹³C₆ should be optimized.
Quantitative Data Summary
The following table summarizes typical performance data for the quantification of flubendazole and its metabolites using LC-MS/MS. The values are indicative and may vary depending on the specific matrix and instrumentation.
| Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Flubendazole | Egg | 89 | 0.19 | 1 | |
| Hydrolyzed Metabolite | Egg | 100 | 0.29 | 1 | |
| Reduced Metabolite | Egg | 86 | 1.14 | 2 | |
| Flubendazole | Muscle | 110 | 0.14 | 1 | |
| Hydrolyzed Metabolite | Muscle | 110 | 0.75 | 1 | |
| Reduced Metabolite | Muscle | 98 | 0.31 | 1 | |
| Flubendazole | Bovine Muscle, Fat, Liver, Milk | 89.4 - 106.4 | - | 5 | |
| Metabolite R35475 | Bovine Muscle, Fat, Liver, Milk | 89.4 - 106.4 | - | 5 |
LOD: Limit of Detection, LOQ: Limit of Quantification
Experimental Workflow
The following diagram illustrates the overall workflow from sample receipt to data analysis.
References
Application and Protocol for the Quantitative Analysis of Flubendazole using Isotope Dilution Mass Spectrometry
This document provides a detailed application note and protocol for the quantitative analysis of flubendazole in various biological matrices using isotope dilution mass spectrometry (IDMS). This method is intended for researchers, scientists, and drug development professionals requiring a highly accurate and precise analytical technique for flubendazole quantification.
Introduction
Flubendazole is a broad-spectrum benzimidazole anthelmintic agent widely used in veterinary medicine to treat parasitic infections in livestock, poultry, and aquaculture.[1] The monitoring of flubendazole residues in animal-derived food products is crucial to ensure consumer safety and regulatory compliance. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical method that provides a high degree of accuracy and precision by using a stable isotope-labeled internal standard to compensate for sample preparation losses and matrix effects.[2] This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method incorporating the principles of isotope dilution for the reliable quantification of flubendazole.
Principle of the Method
Isotope Dilution Mass Spectrometry relies on the addition of a known amount of an isotopically labeled analog of the analyte (e.g., Flubendazole-d3) to the sample at the beginning of the analytical process.[2] The labeled internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2] By assuming that the labeled and unlabeled compounds behave identically during extraction, cleanup, and ionization, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. The concentration of the native analyte is then determined by measuring the ratio of the mass spectrometric response of the analyte to that of the isotopically labeled internal standard.[2]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl acetate, Water (HPLC or LC-MS grade), Formic acid, Ammonium acetate.
-
Standards: Flubendazole (analytical standard, >95% purity), Flubendazole-d3 (isotopically labeled internal standard).
-
Chemicals: Anhydrous sodium sulphate.
-
Solid Phase Extraction (SPE) Cartridges: Benzenesulfonylpropylsilanized silica gel cartridges (500 mg) or Strata® cartridges.
-
Equipment: Homogenizer, Centrifuge, Vortex mixer, Nitrogen evaporator, Analytical balance, pH meter, LC-MS/MS system (UPLC or HPLC coupled to a tandem quadrupole mass spectrometer).
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve flubendazole and flubendazole-d3 in methanol to prepare individual stock solutions.
-
Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to obtain intermediate stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the intermediate stock solution with the mobile phase or a suitable solvent. The concentration range can be adjusted based on the expected sample concentrations (e.g., 1 to 20 ng/g).
-
Internal Standard Spiking Solution: Prepare a working solution of flubendazole-d3 at a concentration appropriate for spiking all samples and calibration standards.
Sample Preparation
The following protocols are generalized based on published methods for different matrices.
4.2.1. Tissue Samples (Muscle, Liver, Fish, Shrimp)
-
Homogenization: Weigh 2-10 g of the tissue sample and homogenize it.
-
Spiking: Add a known amount of the flubendazole-d3 internal standard solution to the homogenized sample and vortex to mix.
-
Extraction:
-
Method A (Ethyl Acetate): Add ethyl acetate to the sample, homogenize, and centrifuge. Repeat the extraction process twice more. Combine the supernatants.
-
Method B (Acetone): Add 50 mL of acetone, homogenize, and filter. Re-extract the residue with 25 mL of acetone and combine the filtrates.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution & Cleanup (if necessary):
-
Reconstitute the residue in a suitable solvent mixture (e.g., methanol/water).
-
For cleaner samples, proceed to LC-MS/MS analysis. For complex matrices, perform solid-phase extraction (SPE) cleanup.
-
-
SPE Cleanup:
-
Condition the SPE cartridge (e.g., benzenesulfonylpropylsilanized silica gel) with acetone.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with acetone, water, and acetonitrile.
-
Elute the analytes with an appropriate solvent (e.g., acetonitrile and ammonia water, 97:3, v/v).
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
4.2.2. Egg Samples
-
Homogenization: Homogenize the whole egg sample.
-
Alkalinization & Extraction: Make the sample alkaline and extract with ethyl acetate.
-
Follow steps 4-7 from the tissue sample preparation protocol.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., AQUITY UPLC BEH C18, 2.1x50mm, 1.7µm; Inertsil ODS-4) |
| Mobile Phase | A: 0.1% Formic acid in water or 5 mmol/L Ammonium acetate in waterB: Acetonitrile or Methanol with 0.1% formic acid or 5 mmol/L ammonium acetate |
| Gradient Elution | A gradient program should be optimized to ensure good separation of flubendazole from matrix components. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Flubendazole: m/z 314.1 → 282.0, 314.1 → 122.9Flubendazole-d3: m/z 317.1 → 282.0 |
Data Presentation and Performance Characteristics
The performance of the IDMS method for flubendazole should be validated according to international guidelines (e.g., Commission Decision 2002/657/EC). Key validation parameters are summarized below.
Method Validation Data
| Parameter | Matrix | Value | Reference |
| Linearity Range | Fish & Shrimp | 1 - 20 ng/g | |
| Correlation Coefficient (r²) | Fish & Shrimp | > 0.996 | |
| Decision Limit (CCα) | Shrimp | 6.0 µg/kg | |
| Fish | 6.17 µg/kg | ||
| Detection Capability (CCβ) | Shrimp | 7.1 µg/kg | |
| Fish | 7.45 µg/kg | ||
| Limit of Detection (LOD) | Egg | 0.19 µg/kg | |
| Muscle | 0.14 µg/kg | ||
| Limit of Quantification (LOQ) | Egg | 1 µg/kg | |
| Muscle | 1 µg/kg |
Recovery and Precision Data
| Matrix | Fortification Levels (µg/kg) | Mean Recovery (%) | Within-Laboratory Reproducibility (RSD %) | Reference |
| Shrimp | 2.5, 5.0, 7.5 | 90 - 108 | < 15 | |
| Fish | 2.5, 5.0, 7.5 | 90 - 105 | < 15 | |
| Eggs | 200, 400, 800 | 77 - 80 | Not Reported | |
| Muscle | 25, 50, 100 | 90 - 95 | Not Reported | |
| Bovine Tissues, Milk, Egg | 5 (or MRL) | 89.4 - 106.4 | 1.7 - 7.8 |
Conclusion
The described isotope dilution mass spectrometry method provides a robust, sensitive, and accurate approach for the quantification of flubendazole in various biological matrices. The use of a stable isotope-labeled internal standard ensures high precision by correcting for variations in sample preparation and matrix effects. This detailed protocol and the associated performance data serve as a valuable resource for laboratories involved in veterinary drug residue analysis, food safety monitoring, and pharmacokinetic studies.
References
Application Notes and Protocols for the Quantification of 2-Aminoflubendazole-13C6 in Plasma
These application notes provide detailed protocols for the sample preparation of 2-Aminoflubendazole-13C6 in plasma for quantitative bioanalysis. The methodologies are intended for researchers, scientists, and drug development professionals working on pharmacokinetic and metabolic studies of flubendazole.
Introduction
2-Aminoflubendazole is a primary metabolite of flubendazole, a broad-spectrum benzimidazole anthelmintic. Accurate quantification of its stable isotope-labeled internal standard, this compound, is crucial for robust bioanalytical method development and validation. Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they compensate for variability during sample preparation and analysis.[1][2][3] This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Data Presentation
The following table summarizes typical performance data for the described sample preparation methods based on studies of flubendazole and its metabolites.[4][5]
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | 78% - 95% | 85% - 101% | >90% |
| Matrix Effect | Moderate to High | Low to Moderate | Low |
| Lower Limit of Quantification (LLOQ) | ~5 ng/mL | ~2.5 ng/mL | 0.1 - 5 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 15% |
| Throughput | High | Medium | Medium to High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples. It is well-suited for high-throughput applications.
Materials:
-
Human plasma
-
This compound spiking solution
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
0.1% Formic acid in Acetonitrile
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated centrifuge
-
96-well collection plates
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)
LLE provides cleaner extracts compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Materials:
-
Human plasma
-
This compound spiking solution
-
Methyl tert-butyl ether (MTBE)
-
Ammonium hydroxide solution (5%)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
96-well collection plates
Procedure:
-
Pipette 200 µL of human plasma into a 2.0 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard spiking solution.
-
Add 50 µL of 5% ammonium hydroxide solution to basify the sample.
-
Vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean collection tube or 96-well plate.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)
SPE offers a high degree of selectivity and can provide very clean extracts, minimizing matrix effects.
Materials:
-
Human plasma
-
This compound spiking solution
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Methanol (MeOH), HPLC grade
-
0.1% Formic acid in water
-
5% Ammonium hydroxide in methanol
-
SPE vacuum manifold or positive pressure processor
-
Collection tubes or 96-well plate
Procedure:
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 20 µL of the this compound internal standard spiking solution.
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex to mix.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridges with 1 mL of methanol.
-
Equilibrate the cartridges with 1 mL of 0.1% formic acid in water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridges.
-
Apply gentle vacuum or positive pressure to slowly draw the sample through the sorbent.
-
-
Washing:
-
Wash the cartridges with 1 mL of 0.1% formic acid in water.
-
Wash the cartridges with 1 mL of methanol to remove neutral and acidic interferences.
-
-
Elution:
-
Place clean collection tubes or a 96-well plate under the SPE cartridges.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Caption: Solid-Phase Extraction Workflow.
Concluding Remarks
The choice of sample preparation technique will depend on the specific requirements of the bioanalytical assay, including the desired sensitivity, throughput, and the complexity of the plasma matrix. It is recommended to perform a thorough method validation for the selected protocol to ensure it meets the criteria for accuracy, precision, selectivity, and stability as per regulatory guidelines. The use of a stable isotope-labeled internal standard like this compound is a critical component in achieving a robust and reliable quantitative method.
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. scispace.com [scispace.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Benzimidazoles in Biological Matrices using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the quantitative analysis of a panel of benzimidazole anthelmintics in biological matrices. To ensure the highest accuracy and precision, this method employs a stable isotope-labeled internal standard. The protocol provides comprehensive instructions for sample preparation, chromatographic separation, and mass spectrometric detection. Furthermore, this document includes representative quantitative data and a visualization of the primary mechanism of action of benzimidazoles to provide a thorough resource for researchers in drug development and related fields.
Introduction
Benzimidazoles are a class of broad-spectrum anthelmintic agents widely used in veterinary and human medicine to treat parasitic infections.[1] Their residues in food products of animal origin and their pharmacokinetic properties in clinical studies require sensitive and specific analytical methods for accurate quantification. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[1] A key aspect of a robust quantitative LC-MS/MS method is the use of an appropriate internal standard to compensate for matrix effects and variations in sample preparation and instrument response.[2] Stable isotope-labeled (SIL) internal standards are considered the gold standard as they co-elute with the analyte and have nearly identical physicochemical properties, thus providing the most accurate correction.[2] This protocol details a method using a commercially available deuterated benzimidazole as an internal standard for the reliable quantification of multiple benzimidazole compounds.
Experimental Protocols
This protocol is a generalized procedure and may require optimization for specific matrices and analytes.
Materials and Reagents
-
Standards: Albendazole, Fenbendazole, Oxfendazole, Mebendazole, Flubendazole, and other benzimidazoles of interest (analytical grade).
-
Labeled Internal Standard: Albendazole-d3 (commercially available).
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).
-
Reagents: Formic acid, Ammonium acetate (LC-MS grade).
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or equivalent), or protein precipitation reagents (e.g., cold acetonitrile).
Standard and Internal Standard Stock Solution Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each benzimidazole standard in methanol to a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Albendazole-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Albendazole-d3 stock solution with methanol:water (50:50, v/v) to a final concentration of 100 ng/mL.
Sample Preparation (Plasma)
This protocol outlines a protein precipitation method. For other matrices like tissue, a QuEChERS or SPE method may be more appropriate.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL Albendazole-d3 internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition and inject into the LC-MS/MS system.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3-4 kV and a source temperature of 150-300°C.[3]
-
MRM Transitions: Specific precursor and product ions for each analyte and the internal standard must be optimized. Representative transitions are provided in Table 2.
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of selected benzimidazoles. These values are indicative and may vary depending on the specific matrix, instrumentation, and laboratory conditions.
Table 1: Quantitative Performance Data for Benzimidazole Analysis
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Albendazole | 0.2 - 50 | 0.2 | 86 - 90 | |
| Albendazole Sulfoxide | 3 - 600 | 3 | 86 - 90 | |
| Fenbendazole | 10 - 600 | 10 | >90 | |
| Oxfendazole | 4 - 240 | 4 | >90 | |
| Mebendazole | 1 - 100 | 1 | 85 - 110 | |
| Flubendazole | 1 - 100 | 1 | 85 - 110 |
Table 2: Representative LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| Albendazole | 266.1 | 234.1 | 27 | |
| Albendazole-d3 | 269.1 | 234.1 | 27 | |
| Albendazole Sulfoxide | 282.1 | 240.0 | 18 | |
| Fenbendazole | 300.1 | 268.1 | 25 | |
| Fenbendazole-d3 | 303.1 | 271.1 | 25 | |
| Oxfendazole | 316.1 | 284.1 | 20 | |
| Mebendazole | 296.1 | 264.1 | 22 | |
| Flubendazole | 314.1 | 282.1 | 23 |
Mandatory Visualization
Experimental Workflow
Caption: LC-MS/MS sample preparation workflow.
Signaling Pathway: Benzimidazole Mechanism of Action
Caption: Benzimidazole mechanism of action.
References
- 1. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Aminoflubendazole-¹³C₆ in Veterinary Drug Residue Analysis
Application Note and Protocol
Introduction
Flubendazole is a broad-spectrum benzimidazole anthelmintic agent used in veterinary medicine to treat nematode infections in poultry and swine.[1] Regulatory agencies worldwide have established maximum residue limits (MRLs) for flubendazole and its metabolites in animal-derived food products to ensure consumer safety. The primary metabolites of flubendazole include the hydrolyzed metabolite, (2-amino-1H-benzoimidazol-5-yl)-(4-fluorophenyl)-methanone (aminoflubendazole), and the reduced metabolite.[2][3] Accurate and sensitive analytical methods are crucial for monitoring these residues in edible tissues.
The use of stable isotope-labeled internal standards is a well-established technique in quantitative mass spectrometry to improve the accuracy and precision of analytical measurements.[4][5] These standards, such as 2-Aminoflubendazole-¹³C₆, exhibit nearly identical chemical and physical properties to their unlabeled counterparts, allowing them to compensate for variations during sample preparation and analysis, including matrix effects and ionization suppression. 2-Aminoflubendazole-¹³C₆ serves as an ideal internal standard for the quantification of 2-aminoflubendazole residues in various animal tissues.
This document provides a detailed application note and protocol for the use of 2-Aminoflubendazole-¹³C₆ in the analysis of veterinary drug residues by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The method involves the extraction of flubendazole and its metabolites from animal tissues, followed by clean-up and analysis using LC-MS/MS. A known amount of 2-Aminoflubendazole-¹³C₆ is added to the sample at the beginning of the extraction process. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The quantification of 2-aminoflubendazole is based on the peak area ratio of the unlabeled analyte to its ¹³C₆-labeled internal standard. This ratiometric measurement corrects for potential losses during sample processing and variations in instrument response, leading to highly accurate and reliable results.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of veterinary drug residues using 2-Aminoflubendazole-¹³C₆ as an internal standard.
Caption: General workflow for veterinary drug residue analysis.
Protocol
This protocol is a general guideline and may require optimization for specific matrices and laboratory conditions.
Reagents and Materials
-
2-Aminoflubendazole-¹³C₆ solution (e.g., 1 µg/mL in methanol)
-
Reference standards for flubendazole and 2-aminoflubendazole
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate, HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium acetate
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges (e.g., C18 or polymeric)
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system (e.g., triple quadrupole)
Sample Preparation
-
Homogenization: Weigh 2 g (± 0.1 g) of homogenized tissue sample (e.g., muscle, liver, or egg) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of 2-Aminoflubendazole-¹³C₆ internal standard solution to each sample, blank, and calibration standard. A typical spiking level is 50 ng.
-
Extraction:
-
Add 10 mL of ethyl acetate to the sample tube.
-
Make the sample mixture alkaline (e.g., with ammonia solution).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Repeat the extraction step with another 10 mL of ethyl acetate.
-
Combine the supernatants.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a suitable solvent mixture (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Clean-up (Optional but Recommended): For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interferences. The choice of SPE sorbent will depend on the matrix.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor and product ions for 2-aminoflubendazole and 2-Aminoflubendazole-¹³C₆ need to be determined by direct infusion of the individual standards. The mass difference of 6 Da for the ¹³C₆-labeled internal standard will be observed in the precursor ion.
-
Quantification
Prepare a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. The concentration of 2-aminoflubendazole in the samples is then determined from this calibration curve.
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of flubendazole and its metabolites in various animal tissues. The use of an internal standard like 2-Aminoflubendazole-¹³C₆ is expected to yield similar or improved performance characteristics.
Table 1: Limits of Detection (LOD) and Quantification (LOQ)
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Flubendazole | Egg | 0.19 | 1 | |
| Hydrolyzed Metabolite (Aminoflubendazole) | Egg | 0.29 | 1 | |
| Reduced Metabolite | Egg | 1.14 | 2 | |
| Flubendazole | Muscle | 0.14 | 1 | |
| Hydrolyzed Metabolite (Aminoflubendazole) | Muscle | 0.75 | 1 | |
| Reduced Metabolite | Muscle | 0.31 | 1 |
Table 2: Recovery and Precision
| Analyte | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| Flubendazole | Egg | 200, 400, 800 | 77 | <15 | |
| Hydrolyzed Metabolite (Aminoflubendazole) | Egg | 200, 400, 800 | 78 | <15 | |
| Reduced Metabolite | Egg | 200, 400, 800 | 80 | <15 | |
| Flubendazole | Muscle | 25, 50, 100 | 92 | <10 | |
| Hydrolyzed Metabolite (Aminoflubendazole) | Muscle | 25, 50, 100 | 95 | <10 | |
| Reduced Metabolite | Muscle | 25, 50, 100 | 90 | <10 |
Signaling Pathway and Logical Relationships
The metabolic pathway of flubendazole is a key consideration in residue analysis. The following diagram illustrates the biotransformation of flubendazole to its major metabolites.
Caption: Metabolic pathway of Flubendazole.
Conclusion
The use of 2-Aminoflubendazole-¹³C₆ as an internal standard provides a robust and reliable method for the quantitative analysis of 2-aminoflubendazole residues in animal-derived food products. The protocol outlined, in conjunction with LC-MS/MS, offers high sensitivity, selectivity, and accuracy, enabling laboratories to meet regulatory requirements for veterinary drug residue monitoring. The incorporation of a stable isotope-labeled internal standard is critical for minimizing analytical variability and ensuring the integrity of the quantitative data.
References
- 1. LC-MS-MS identification of albendazole and flubendazole metabolites formed ex vivo by Haemonchus contortus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Bioanalytical Method for 2-Aminoflubendazole using 2-Aminoflubendazole-¹³C₆ Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed bioanalytical method for the quantification of 2-Aminoflubendazole in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-Aminoflubendazole-¹³C₆, to ensure high accuracy and precision, making it suitable for pharmacokinetic and drug metabolism studies.
Introduction
2-Aminoflubendazole is the primary hydrolyzed metabolite of Flubendazole, a broad-spectrum anthelmintic agent. Accurate quantification of 2-Aminoflubendazole in biological matrices is crucial for understanding the pharmacokinetics and metabolic profile of Flubendazole. The use of a stable isotope-labeled internal standard, such as 2-Aminoflubendazole-¹³C₆, is the gold standard in quantitative bioanalysis by LC-MS/MS. This internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression, leading to more reliable and reproducible results.
Metabolic Pathway of Flubendazole
Flubendazole undergoes hydrolysis of its carbamate group to form 2-Aminoflubendazole.
Caption: Metabolic conversion of Flubendazole to 2-Aminoflubendazole.
Experimental
This section details the materials, equipment, and procedures for the sample preparation and LC-MS/MS analysis of 2-Aminoflubendazole.
Materials and Reagents
-
2-Aminoflubendazole analytical standard (Purity ≥98%)
-
2-Aminoflubendazole-¹³C₆ (Purity ≥98%, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water, deionized and filtered
-
Human plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 50 mg, 1 mL)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC-MS/MS Method Parameters
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Aminoflubendazole | 256.1 | 123.1 | 0.1 | 30 | 25 |
| 2-Aminoflubendazole-¹³C₆ | 262.1 | 129.1 | 0.1 | 30 | 25 |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-Aminoflubendazole and 2-Aminoflubendazole-¹³C₆ in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Aminoflubendazole stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the 2-Aminoflubendazole-¹³C₆ stock solution with 50:50 (v/v) acetonitrile:water.
-
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation Protocol: Solid Phase Extraction (SPE)
The following workflow outlines the solid phase extraction procedure for plasma samples.
Caption: Solid Phase Extraction (SPE) workflow for plasma samples.
Detailed Steps:
-
To 100 µL of plasma sample, add 25 µL of the 100 ng/mL 2-Aminoflubendazole-¹³C₆ internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines. A summary of the validation parameters is presented below.
Table 4: Method Validation Data
| Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision & Accuracy | |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Accuracy (% Bias) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Precision at LLOQ (%CV) | ≤ 20% |
| Accuracy at LLOQ (% Bias) | Within ±20% |
| Recovery | |
| Extraction Recovery | > 85% |
| Matrix Effect | |
| Matrix Factor | 0.95 - 1.05 |
| Stability | |
| Freeze-Thaw Stability (3 cycles) | Stable |
| Bench-Top Stability (4 hours) | Stable |
| Long-Term Stability (-80°C, 30 days) | Stable |
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of 2-Aminoflubendazole in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision. The detailed protocol for solid-phase extraction provides a clean sample extract, minimizing matrix effects. The method is fully validated and suitable for use in clinical and non-clinical studies requiring the determination of 2-Aminoflubendazole concentrations.
Application Notes and Protocols for the Use of 2-Aminoflubendazole-¹³C₆ in Pharmacokinetic Studies of Flubendazole
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
Flubendazole, a broad-spectrum benzimidazole anthelmintic, is utilized in both veterinary and human medicine.[1] To accurately characterize its pharmacokinetic profile, a robust and reliable bioanalytical method is essential. This involves the quantification of the parent drug and its major metabolites in biological matrices. The primary metabolites of flubendazole include reduced flubendazole and hydrolyzed flubendazole (2-Aminoflubendazole).[2][3][4]
The use of stable isotope-labeled (SIL) internal standards is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] SIL internal standards, such as 2-Aminoflubendazole-¹³C₆, co-elute with the analyte and exhibit identical chemical and physical properties, allowing for accurate correction of matrix effects, extraction variability, and ionization suppression or enhancement. This application note provides a detailed protocol for the use of 2-Aminoflubendazole-¹³C₆ as an internal standard for the quantification of the hydrolyzed metabolite of flubendazole in plasma samples to support pharmacokinetic studies.
Analyte and Internal Standard
| Compound | Structure | Chemical Formula |
| 2-Aminoflubendazole | [Image of 2-Aminoflubendazole structure] | C₁₄H₁₀FN₃O |
| 2-Aminoflubendazole-¹³C₆ | [Image of 2-Aminoflubendazole-¹³C₆ structure with labeled carbons] | ¹³C₆C₈H₁₀FN₃O |
Experimental Protocols
Preparation of Stock and Working Solutions
a. Stock Solutions (1 mg/mL):
-
Separately weigh approximately 1 mg of 2-Aminoflubendazole and 2-Aminoflubendazole-¹³C₆ reference standards.
-
Dissolve each in an appropriate volume of dimethyl sulfoxide (DMSO) to achieve a final concentration of 1 mg/mL.
-
Store stock solutions at -20°C.
b. Working Solutions:
-
Prepare serial dilutions of the 2-Aminoflubendazole stock solution in a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) working solutions.
-
Prepare a working solution of 2-Aminoflubendazole-¹³C₆ (Internal Standard, IS) at a concentration of 100 ng/mL in the same diluent.
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of 2-Aminoflubendazole from plasma samples.
Workflow Diagram:
Caption: Protein precipitation workflow for plasma sample preparation.
Detailed Steps:
-
To 100 µL of plasma (calibration standard, QC, or study sample) in a microcentrifuge tube, add 10 µL of the 100 ng/mL 2-Aminoflubendazole-¹³C₆ internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method for Quantification
a. Liquid Chromatography (LC) Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 min, hold for 1 min, return to 5% B and re-equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS) Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Capillary Voltage | 3.0 kV |
MRM Transitions:
The following MRM transitions should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminoflubendazole | [To be determined empirically] | [To be determined empirically] | [To be optimized] |
| 2-Aminoflubendazole-¹³C₆ | [Precursor + 6] | [To be determined empirically] | [To be optimized] |
Note: The precursor ion for 2-Aminoflubendazole will be [M+H]⁺. The precursor for the ¹³C₆-labeled internal standard will be 6 Da higher.
Data Analysis and Interpretation
Pharmacokinetic parameters are calculated from the concentration-time profiles of flubendazole and its metabolites. The use of 2-Aminoflubendazole-¹³C₆ ensures the accuracy of the concentration data for the hydrolyzed metabolite.
Logical Relationship of PK Analysis:
Caption: Workflow for pharmacokinetic data analysis.
Pharmacokinetic Parameters of Flubendazole and its Metabolites
The following table summarizes representative pharmacokinetic parameters for flubendazole and its metabolites from preclinical studies. These values can vary significantly based on the formulation and animal species.
| Species | Formulation | Analyte | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | Amorphous Solid Dispersion (ASD) | Flubendazole | Value | Value | Value |
| Hydrolyzed Flubendazole | Value | Value | Value | ||
| Reduced Flubendazole | Value | Value | Value | ||
| Dog | Amorphous Solid Dispersion (ASD) | Flubendazole | Value | Value | Value |
| Hydrolyzed Flubendazole | Value | Value | Value | ||
| Reduced Flubendazole | Value | Value | Value | ||
| Jird | Amorphous Solid Dispersion (ASD) | Flubendazole | Value | Value | Value |
| Hydrolyzed Flubendazole | Value | Value | Value | ||
| Reduced Flubendazole | Value | Value | Value |
Note: Specific values for Cmax, Tmax, and AUC are highly dependent on the study design and are presented here as placeholders. Refer to specific literature, such as the study by Lachau-Durand et al. (2019), for detailed data.
Metabolism of Flubendazole
Flubendazole undergoes two primary metabolic transformations: reduction of the ketone group to form reduced flubendazole (a hydroxyl metabolite) and hydrolysis of the carbamate group to form 2-aminoflubendazole.
Metabolic Pathway Diagram:
References
- 1. The metabolism of flubendazole in human liver and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical toxicity and pharmacokinetics of a new orally bioavailable flubendazole formulation and the impact for clinical trials and risk/benefit to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of flubendazole and its metabolites in lambs and adult sheep (Ovis aries) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Application Notes: Analysis of 2-Aminoflubendazole in Milk and Tissue Samples Using 2-Aminoflubendazole-¹³C₆ as an Internal Standard
References
- 1. Study of flubendazole in fish and shrimp: HPLC-MS/MS vs UPLC-MS/MS. [wisdomlib.org]
- 2. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: 13C Labeled Internal Standards in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 13C labeled internal standards in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: Why are 13C labeled internal standards considered the 'gold standard' in quantitative bioanalysis?
A1: Stable isotope-labeled (SIL) internal standards are essential for accurate and precise quantification in mass spectrometry-based bioanalysis.[1] Among SILs, 13C labeled standards are often preferred due to several key advantages over their deuterium (²H) labeled counterparts.[2] The primary benefit of 13C labeling is the minimal impact on the physicochemical properties of the molecule.[3] This results in identical chromatographic retention times and ionization efficiencies between the analyte and the internal standard.[1] Consequently, 13C labeled internal standards can more effectively compensate for variations during sample preparation, extraction, and analysis, including matrix effects.[4]
Q2: What is isotopic interference or "crosstalk" and how can it affect my results?
A2: Isotopic interference, or "crosstalk," happens when the signal of the unlabeled analyte contributes to the signal of the 13C labeled internal standard. This occurs because of the natural abundance of heavy isotopes (like 13C, 15N, 18O) in the analyte. This interference can lead to an overestimation of the internal standard's response, which in turn results in an underestimation of the analyte's concentration. This issue becomes more significant at high analyte concentrations.
Q3: What are the key differences between 13C and Deuterium labeled internal standards?
A3: The choice between 13C and deuterium (²H) labeled internal standards can significantly impact assay performance. The main differences are summarized in the table below.
| Feature | 13C-Labeled Internal Standard | Deuterium-Labeled Internal Standard |
| Chromatographic Co-elution | Co-elutes perfectly with the unlabeled analyte. | Often elutes slightly earlier than the unlabeled analyte due to the "isotope effect". |
| Isotopic Stability | Highly stable with no risk of isotopic exchange. | Can be susceptible to back-exchange of deuterium with hydrogen from the solvent. |
| Mass Spectrometry | Exhibits identical fragmentation patterns to the unlabeled analyte. | May show different fragmentation patterns. |
| Potential for Metabolic Switching | Does not alter metabolic pathways. | Can alter metabolic pathways. |
| Cost | Typically more expensive and less commercially available. | Generally more cost-effective and readily available. |
Q4: How do I assess the stability of my 13C labeled internal standard?
A4: The stability of a 13C labeled internal standard is expected to be identical to its unlabeled counterpart. Therefore, stability studies performed on the analyte can be inferred for the internal standard. Key stability tests, as recommended by regulatory guidelines, include:
-
Freeze-Thaw Stability: Evaluates stability after multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Assesses stability at room temperature to mimic sample handling times.
-
Long-Term Stability: Determines stability in the matrix at the intended storage temperature over an extended period.
-
Stock Solution Stability: Confirms the stability of the stock solutions.
-
Post-Preparative Stability: Evaluates the stability of processed samples in the autosampler.
Troubleshooting Guides
Issue 1: Poor accuracy and reproducibility in my assay.
This could be due to several factors, including matrix effects, instability of the internal standard, or issues with its purity.
Troubleshooting Workflow: Accuracy and Reproducibility Issues
Caption: A workflow to diagnose and resolve common causes of poor accuracy and reproducibility.
Detailed Steps:
-
Assess Matrix Effects:
-
Protocol: Perform a post-extraction addition experiment. Analyze three sets of samples:
-
Analyte in a clean solvent.
-
Blank matrix extract spiked with the analyte and internal standard.
-
Blank matrix extract.
-
-
Interpretation: A significant difference in the analyte-to-internal standard ratio between sets 1 and 2 indicates a matrix effect. A 13C labeled internal standard should co-elute with the analyte and compensate for this, but severe matrix effects can still be problematic.
-
Solution: Improve sample cleanup (e.g., using solid-phase extraction) or modify chromatographic conditions to separate the analyte from interfering matrix components.
-
-
Evaluate Internal Standard Stability:
-
Protocol: Conduct freeze-thaw, bench-top, and long-term stability tests as described in the FAQ section.
-
Interpretation: A significant degradation of the internal standard will lead to inaccurate results.
-
Solution: Adjust storage and handling procedures based on the stability data.
-
-
Verify Internal Standard Purity:
-
Isotopic Purity: Ensure the internal standard has a high degree of 13C enrichment and is free from contamination with the unlabeled analyte. Low isotopic purity can lead to an underestimation of the analyte concentration.
-
Chemical Purity: The internal standard should be free of other chemical impurities that might interfere with the analysis.
-
Solution: Obtain a certificate of analysis from the supplier. If purity is a concern, consider sourcing the standard from a different vendor or performing purification.
-
Quantitative Impact of Using a 13C Labeled Internal Standard on Matrix Effects
The following table demonstrates the significant improvement in recovery when using a fully 13C labeled internal standard for the analysis of deoxynivalenol (DON) in complex matrices without sample cleanup.
| Matrix | Apparent Recovery of DON without IS (%) | Recovery of DON with (13C15)DON IS (%) |
| Wheat | 29 ± 6 | 95 ± 3 |
| Maize | 37 ± 5 | 99 ± 3 |
| Data from a study on deoxynivalenol analysis. |
Issue 2: Non-linear calibration curve, especially at high concentrations.
This is a classic symptom of isotopic interference from the unlabeled analyte to the 13C labeled internal standard.
Troubleshooting Workflow: Isotopic Interference
Caption: A logical workflow for addressing non-linear calibration curves caused by isotopic interference.
Detailed Steps:
-
Confirm Isotopic Interference:
-
Protocol: Inject a high concentration of the unlabeled analyte standard without the internal standard. Monitor the mass transition of the 13C labeled internal standard.
-
Interpretation: The presence of a signal in the internal standard's channel confirms crosstalk.
-
-
Measure Analyte Contribution:
-
Protocol: Prepare a calibration curve of the unlabeled analyte and measure the response in the internal standard's mass transition at each concentration.
-
Interpretation: This will quantify the extent of the interference across the calibration range.
-
-
Implement a Mitigation Strategy:
-
Use a Non-linear Regression Model: A quadratic fit may better describe the calibration curve, but this approach should be used with caution and be thoroughly validated.
-
Increase the Internal Standard Concentration: This can reduce the relative contribution of the interference from the analyte.
-
Select a Different Precursor/Product Ion Pair: If possible, choose a mass transition for the internal standard that has minimal or no interference from the analyte.
-
Quantitative Comparison of Assay Performance with Different Internal Standards
The use of a stable isotope-labeled internal standard significantly improves assay performance compared to a structural analog.
| Parameter | Analogous Internal Standard | Stable Isotope-Labeled (SIL) Internal Standard |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Data from an assay for the depsipeptide kahalalide F. |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using Post-Extraction Addition
-
Prepare three sets of samples:
-
Set A: A known concentration of the analyte and 13C-labeled internal standard in a clean solvent (e.g., mobile phase).
-
Set B: A blank biological matrix sample that has undergone the full extraction procedure. After extraction, spike the final extract with the same concentrations of analyte and internal standard as in Set A.
-
Set C: A blank biological matrix sample that has undergone the full extraction procedure without the addition of analyte or internal standard.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect (ME): ME (%) = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A) * 100
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
-
Protocol 2: Freeze-Thaw Stability Assessment
-
Prepare Quality Control (QC) samples: Spike the biological matrix with the analyte and 13C-labeled internal standard at low and high concentrations.
-
Aliquot and Freeze: Create at least three aliquots for each concentration level and freeze them at the intended storage temperature (e.g., -80°C) for a minimum of 12 hours.
-
Thaw: Thaw the samples completely at room temperature.
-
Repeat Cycles: Repeat the freeze-thaw cycle for a predetermined number of cycles (typically three).
-
Analyze: After the final thaw, process and analyze the samples along with freshly prepared calibration standards and QC samples.
-
Calculate Stability: The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.
References
Technical Support Center: Optimizing LC-MS/MS for 2-Aminoflubendazole-13C6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for 2-Aminoflubendazole-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for this compound?
A1: The molecular weight of 2-Aminoflubendazole is 255.25 g/mol . The 13C6 labeled version has a molecular weight of 261.25 g/mol . In positive electrospray ionization (ESI+), the expected precursor ion will be the protonated molecule [M+H]+.
| Compound | Molecular Weight ( g/mol ) | Expected Precursor Ion (m/z) [M+H]+ |
| 2-Aminoflubendazole | 255.25 | 256.26 |
| This compound | 261.25 | 262.26 |
Q2: What are the predicted product ions for this compound?
A2: Based on the structure of 2-Aminoflubendazole, which contains a benzimidazole ring and a fluorophenyl ketone group, the primary fragmentation is expected to occur at the carbonyl group. The 13C6 label is on the fluorophenyl ring. Therefore, the most likely fragmentation will result in a labeled and an unlabeled fragment. The table below outlines the predicted major product ions.
| Precursor Ion (m/z) | Predicted Product Ion | Predicted Product Ion (m/z) | Description |
| 262.26 | [C7H6N3O]+ | 148.05 | Unlabeled benzimidazole fragment |
| 262.26 | [13C6H4F]+ | 101.04 | Labeled fluorophenyl fragment |
It is recommended to monitor both transitions, but the transition yielding the most stable and intense signal should be used for quantification.
Q3: What are good starting conditions for chromatographic separation?
A3: A reversed-phase separation using a C18 column is a good starting point. A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation, is recommended.
| Parameter | Recommendation |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 1 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate |
Experimental Protocol: Optimization of LC-MS/MS Parameters
This protocol provides a step-by-step guide for the systematic optimization of MS/MS parameters for this compound.
1. Compound Infusion and Precursor Ion Identification:
- Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
- Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
- Perform a full scan in positive ion mode to confirm the presence and determine the exact m/z of the [M+H]+ precursor ion (expected around 262.26 m/z).
2. Product Ion Scanning and Selection:
- Perform a product ion scan of the precursor ion (m/z 262.26).
- Vary the collision energy (CE) in steps of 2-5 eV (e.g., from 10 to 40 eV) to observe the fragmentation pattern.
- Identify the most abundant and stable product ions. Based on prediction, these are expected to be around m/z 148.05 and 101.04.
3. Collision Energy Optimization:
- Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ions.
- Create multiple transitions for the same precursor-product pair, each with a different collision energy.
- Inject the this compound solution and monitor the intensity of the product ion at each collision energy.
- Plot the signal intensity against the collision energy to determine the optimal value that yields the highest signal.
4. Chromatographic Method Development:
- Develop a gradient elution method as described in the FAQs.
- Inject a sample containing both 2-Aminoflubendazole and this compound to ensure chromatographic separation from any potential interferences.
- Adjust the gradient to achieve a symmetric peak shape and a retention time of 2-5 minutes.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or Low Signal for Precursor Ion | 1. Incorrect m/z setting.2. Poor ionization.3. Compound degradation. | 1. Verify the calculated precursor ion m/z.2. Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). Ensure mobile phase contains an acid.3. Prepare fresh standards and samples. |
| No or Low Signal for Product Ions | 1. Collision energy is too low or too high.2. Incorrect product ion m/z. | 1. Perform a collision energy optimization as described in the protocol.2. Verify the predicted product ion masses. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload.2. Incompatible injection solvent.3. Secondary interactions with the column. | 1. Dilute the sample.2. Ensure the injection solvent is similar to or weaker than the initial mobile phase.3. Add a small amount of a stronger solvent to the mobile phase or try a different column chemistry. |
| High Background Noise | 1. Contaminated mobile phase or LC system.2. Dirty ion source. | 1. Use high-purity LC-MS grade solvents and additives. Flush the LC system.[1]2. Clean the ion source according to the manufacturer's instructions. |
| Retention Time Shifts | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Column degradation. | 1. Increase the column equilibration time between injections.2. Prepare fresh mobile phase.3. Replace the column. |
| Inconsistent Internal Standard Response | 1. Inconsistent injection volume.2. Matrix effects.3. Internal standard degradation. | 1. Check the autosampler for proper function.2. Evaluate matrix effects by comparing the response in matrix versus neat solution. Adjust sample preparation if necessary.3. Prepare fresh internal standard spiking solutions. |
Visualizations
Caption: LC-MS/MS Optimization Workflow for this compound.
Caption: Troubleshooting Logic for Common LC-MS/MS Issues.
References
Technical Support Center: Troubleshooting Poor Signal Intensity for 2-Aminoflubendazole-13C6
Welcome to the technical support center for 2-Aminoflubendazole-13C6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to poor signal intensity during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is the isotopically labeled form of 2-Aminoflubendazole, which is a metabolite of the anthelmintic drug Flubendazole.[][2][3] The 13C6 label makes it a valuable internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS), for the detection and quantification of Flubendazole and its metabolites in various biological matrices.[4]
Q2: What are the primary analytical techniques used for this compound, and which is more susceptible to signal intensity issues?
The primary analytical techniques for this compound are Mass Spectrometry (MS), particularly LC-MS/MS, and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5] Poor signal intensity is a more frequently encountered issue in LC-MS/MS analysis due to a wider range of potential interfering factors, from the sample matrix to instrument settings.
Q3: What are the known solubility properties of this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO) and slightly soluble in Methanol, especially when heated. Inadequate dissolution can be a primary reason for poor signal intensity.
Troubleshooting Guides
Poor signal intensity for this compound can arise from various factors related to the sample, the liquid chromatography system, or the mass spectrometer. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Guide 1: Mass Spectrometry (LC-MS/MS) Troubleshooting
Low signal intensity in LC-MS/MS is a common challenge. The following sections break down potential causes and solutions.
The first step is to determine if the issue lies with the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS).
Caption: Systematic workflow for isolating the source of poor signal intensity.
Problems with the sample itself are a frequent cause of poor signal intensity.
| Potential Cause | Recommended Solution(s) |
| Low Concentration | The concentration of this compound may be below the instrument's limit of detection (LOD). Prepare and analyze a dilution series to determine the optimal concentration range. If necessary, concentrate the sample using appropriate methods like solid-phase extraction (SPE) or evaporation and reconstitution. |
| Improper Dissolution | Given its limited solubility, ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution in the mobile phase. Sonication may aid dissolution. Insoluble particulates should be removed by centrifugation or filtration. |
| Ion Suppression/Matrix Effects | Co-eluting compounds from the biological matrix can interfere with the ionization of this compound, reducing its signal. To mitigate this, improve sample clean-up procedures (e.g., using SPE), dilute the sample, or adjust the chromatography to separate the analyte from interfering matrix components. |
| Sample Degradation | While generally stable, prolonged exposure to harsh conditions (e.g., extreme pH, high temperature) could potentially lead to degradation. Prepare fresh samples and store them appropriately at 2-8°C as recommended for similar compounds. |
The LC system plays a critical role in delivering the analyte to the mass spectrometer.
| Potential Cause | Recommended Solution(s) |
| Poor Peak Shape | Broad or tailing peaks result in a lower signal-to-noise ratio. This can be caused by column degradation, an inappropriate mobile phase, or column overload. Consider using a different column, optimizing the mobile phase composition and gradient, or reducing the injection volume. |
| System Leaks | Leaks in the LC system can cause pressure drops and inconsistent flow rates, leading to a variable and low signal. Systematically check all fittings and connections for any signs of leakage. |
| Clogged System | Contaminants from the sample or mobile phase can build up and clog the LC system, leading to high backpressure and poor performance. Flush the system with appropriate cleaning solutions. |
If the sample and LC system are ruled out, the issue may lie with the mass spectrometer.
| Potential Cause | Recommended Solution(s) |
| Contaminated Ion Source | The accumulation of non-volatile salts and other contaminants in the ion source is a primary cause of declining signal intensity. Clean the ion source components (e.g., capillary, spray shield) according to the manufacturer's guidelines. |
| Suboptimal Instrument Parameters | Incorrect settings for parameters such as capillary voltage, gas flows, and temperatures can lead to inefficient ionization and transmission. Optimize these parameters through a systematic tuning process using a standard solution of this compound. |
| Instrument Not Calibrated | A poorly calibrated instrument can result in mass shifts and poor signal detection. Perform a mass calibration according to the manufacturer's recommendations. |
| Detector Issues | The detector may be failing or operating at a reduced gain. This often requires a service call from the instrument manufacturer. |
Guide 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
While less common, poor signal intensity can also be an issue in NMR analysis.
Caption: Key areas to address for poor NMR signal intensity.
| Potential Cause | Recommended Solution(s) |
| Low Sample Concentration | NMR is inherently less sensitive than MS, requiring higher sample concentrations (typically in the milligram range). If the signal is weak, try to use a more concentrated sample. |
| Insufficient Number of Scans | The signal-to-noise ratio in NMR is proportional to the square root of the number of scans. Increasing the number of scans will improve the signal intensity, although this will also increase the experiment time. |
| Poor Magnetic Field Homogeneity (Shimming) | A poorly shimmed magnet will result in broad peaks and reduced signal height. Perform manual or automated shimming to optimize the magnetic field homogeneity. |
| Incorrect Pulse Width or Power | Suboptimal pulse parameters can lead to inefficient excitation and a weaker signal. Calibrate the 90° pulse width for your sample. |
| 13C-13C Scalar Couplings | In uniformly labeled compounds, 13C-13C scalar couplings can contribute to line broadening and reduce peak height. Specialized NMR experiments with decoupling sequences may be necessary to mitigate this effect. |
Experimental Protocols
Protocol 1: Direct Infusion Analysis for MS Troubleshooting
This protocol helps to isolate the mass spectrometer from the LC system to diagnose signal intensity issues.
-
Prepare the Standard Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration known to give a strong signal (e.g., 100 ng/mL).
-
Set up the Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquire Data: Set the mass spectrometer to acquire data in a mode appropriate for the compound (e.g., selected ion monitoring for the m/z of this compound).
-
Evaluate the Signal:
-
Strong, Stable Signal: If a strong and stable signal is observed, the mass spectrometer is functioning correctly, and the problem likely lies within the LC system or the sample preparation.
-
Weak or No Signal: If the signal is still poor, the issue is with the mass spectrometer (e.g., dirty ion source, incorrect tuning parameters) or the standard solution itself.
-
Protocol 2: Post-Extraction Spike Analysis for Matrix Effects
This protocol is used to determine if ion suppression from the sample matrix is the cause of low signal intensity.
-
Prepare Two Sample Sets:
-
Set A (Neat Solution): Spike this compound at the working concentration into a clean solvent (e.g., the mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a sample without the analyte or internal standard) through your entire sample preparation procedure. In the final step, spike this compound into the extracted blank matrix at the same concentration as in Set A.
-
-
Analyze Samples: Analyze both sets of samples using your LC-MS method.
-
Compare Peak Areas:
-
Peak Area B << Peak Area A: Significant ion suppression is occurring.
-
Peak Area B ≈ Peak Area A: The sample matrix has minimal effect on the signal.
-
Peak Area B >> Peak Area A: Ion enhancement is occurring.
-
References
Addressing matrix effects with 2-Aminoflubendazole-13C6 in urine samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminoflubendazole-13C6 as an internal standard to address matrix effects in urine sample analysis by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in urine analysis?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by co-eluting substances from the sample matrix. In urine, endogenous compounds such as salts, urea, and other metabolites can suppress or enhance the ionization of 2-Aminoflubendazole, leading to inaccurate and imprecise quantification.[1] This can result in underestimation or overestimation of the analyte concentration.
Q2: How does this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). It is chemically identical to the analyte (2-Aminoflubendazole) but has a different mass due to the incorporation of six Carbon-13 isotopes. Because it has nearly identical physicochemical properties, it co-elutes with the analyte and experiences the same degree of matrix-induced ion suppression or enhancement.[1] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[1]
Q3: I am observing poor peak shape (e.g., tailing or splitting) for 2-Aminoflubendazole. What could be the cause?
A3: Poor peak shape can be caused by several factors. One common reason is column contamination or a partially plugged column frit due to the complexity of the urine matrix. Another possibility is that the injection solvent is stronger than the mobile phase, causing peak distortion. Secondary interactions between the analyte and the stationary phase can also lead to tailing.
Q4: My signal intensity for 2-Aminoflubendazole is low and inconsistent across different urine samples. What troubleshooting steps can I take?
A4: Low and inconsistent signal intensity is a classic sign of variable matrix effects. Here are some troubleshooting steps:
-
Verify Internal Standard Performance: Ensure that the this compound internal standard is being added consistently to all samples and that its response is stable across injections of clean standards.
-
Optimize Sample Preparation: The urine matrix is complex and can vary significantly between individuals. A more rigorous sample preparation method, such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), can help remove interfering components.
-
Chromatographic Separation: Modify your LC gradient to better separate 2-Aminoflubendazole from the regions of significant ion suppression.
-
Sample Dilution: If the concentration of 2-Aminoflubendazole is sufficiently high, diluting the urine sample can reduce the concentration of matrix components and thereby lessen their impact.
Q5: Should I use Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for my urine samples?
A5: Both SPE and LLE can be effective in cleaning up urine samples. SPE often provides more selective extraction and can be more easily automated. LLE is a classic technique that is effective for separating compounds based on their solubility. The choice depends on the specific requirements of your assay, such as throughput, cost, and the nature of interfering substances. For complex matrices like urine, SPE with a mixed-mode or polymeric sorbent is often preferred for its ability to remove a wider range of interferences.
Troubleshooting Guides
Issue 1: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Action |
| Inconsistent Matrix Effects | Ensure consistent addition of this compound to all samples, standards, and quality controls. Implement a more robust sample cleanup method like SPE or LLE. |
| Inconsistent Sample Collection/Storage | Review and standardize urine sample collection and storage protocols to minimize degradation or changes in the matrix. |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes used for sample, standard, and internal standard preparation. |
Issue 2: Poor Sensitivity / Low Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Action |
| Significant Ion Suppression | Optimize the LC method to separate the analyte from early eluting, highly abundant matrix components. Consider a more effective sample preparation technique to remove interfering substances. |
| Suboptimal MS/MS Parameters | Infuse a standard solution of 2-Aminoflubendazole and optimize MS/MS parameters such as collision energy and precursor/product ion selection. |
| Contaminated Ion Source | Clean the ion source components as per the manufacturer's recommendations. Contamination from urine matrix components can build up over time. |
Data Presentation
The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification in the presence of matrix effects.
Table 1: Representative Data on the Impact of this compound on Accuracy and Precision
| Sample Preparation | Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD, n=6) |
| Dilute-and-Shoot | None | 50 | 35.5 | 71 | 18.5 |
| Dilute-and-Shoot | This compound | 50 | 49.2 | 98.4 | 4.2 |
| Solid Phase Extraction | None | 50 | 45.8 | 91.6 | 9.8 |
| Solid Phase Extraction | This compound | 50 | 50.9 | 101.8 | 2.1 |
This is representative data to illustrate the principle. Actual results may vary.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for 2-Aminoflubendazole from Urine
This protocol is a general guideline and should be optimized for your specific application. A mixed-mode cation exchange polymer-based SPE cartridge is recommended for benzimidazole compounds.
-
Sample Pre-treatment: a. To 1.0 mL of urine, add 20 µL of this compound internal standard solution (concentration should be optimized based on expected analyte levels). b. Add 1.0 mL of 100 mM phosphate buffer (pH 6.0) and vortex to mix.
-
SPE Cartridge Conditioning: a. Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol. b. Equilibrate the cartridge with 2 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.
-
Sample Loading: a. Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
Washing: a. Wash the cartridge with 2 mL of deionized water. b. Follow with a wash of 2 mL of 5% methanol in water to remove polar interferences. c. Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: a. Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Dry-down and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for 2-Aminoflubendazole from Urine
This protocol is based on methods for similar compounds and should be optimized.
-
Sample Preparation: a. To 1.0 mL of urine in a glass tube, add 20 µL of this compound internal standard solution. b. Add 100 µL of 1 M sodium hydroxide to basify the sample. c. Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and isopropanol).
-
Extraction: a. Vortex the mixture for 2 minutes. b. Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: a. Carefully transfer the upper organic layer to a clean tube.
-
Dry-down and Reconstitution: a. Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Mandatory Visualization
Caption: Experimental workflow for addressing matrix effects.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Chromatographic Resolution of Flubendazole and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the chromatographic resolution between flubendazole and its primary metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of flubendazole that I should be trying to separate?
A1: The primary phase I metabolites of flubendazole are hydrolyzed flubendazole and reduced flubendazole.[1][2][3] Flubendazole is prochiral, meaning the reduction of its ketone group results in a racemic mixture of two enantiomers: (+)-reduced flubendazole and (-)-reduced flubendazole.[1][3] Therefore, a comprehensive chromatographic method should aim to separate flubendazole, hydrolyzed flubendazole, and both enantiomers of reduced flubendazole.
Q2: What types of columns are typically used for the separation of flubendazole and its metabolites?
A2: For achiral separations, octylsilyl (C8) and octadecylsilane (C18) columns are commonly employed. For the separation of the reduced flubendazole enantiomers, a chiral column, such as a Chiralcel OD-R, is necessary.
Q3: What detection methods are suitable for the analysis of flubendazole and its metabolites?
A3: Several detection methods can be used, depending on the required sensitivity and selectivity. UV detection is common, with specific wavelengths chosen to maximize the response for each compound (e.g., 290 nm for reduced flubendazole, 310 nm for flubendazole, and 330 nm for hydrolyzed flubendazole). Fluorescence detection offers approximately 10 times greater sensitivity than UV detection for certain metabolites. For highly sensitive and specific quantification, tandem mass spectrometry (LC-MS/MS) is often used.
Troubleshooting Guides
Issue 1: Poor resolution between flubendazole and hydrolyzed flubendazole in a reversed-phase achiral separation.
-
Q: I am observing co-elution or poor separation between flubendazole and hydrolyzed flubendazole on my C18 column. How can I improve the resolution?
-
A:
-
Adjust Mobile Phase Composition: The ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer is a critical factor. A systematic approach is to vary the percentage of the organic solvent. A lower percentage of the organic modifier will generally increase retention times and may improve resolution.
-
Modify Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like flubendazole and its metabolites. Flubendazole has pKa values of 3.6 and 9.6. Adjusting the pH of the buffer can alter the ionization state of the analytes and thus their interaction with the stationary phase. Experiment with a pH range around the pKa values to find the optimal separation.
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice versa. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Decrease the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Lower the Temperature: Decreasing the column temperature can sometimes enhance separation by affecting the interaction kinetics between the analytes and the stationary phase.
-
-
Issue 2: Inadequate separation of the (+)- and (-)-reduced flubendazole enantiomers using a chiral column.
-
Q: My chiral method is not fully resolving the enantiomers of reduced flubendazole. What steps can I take to improve the separation?
-
A:
-
Optimize the Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition. For a Chiralcel OD-R column, a mobile phase of acetonitrile and 1M aqueous NaClO4 has been shown to be effective. Fine-tuning the ratio of acetonitrile to the salt solution can significantly impact resolution.
-
Adjust the Flow Rate: A lower flow rate often leads to better resolution in chiral chromatography by allowing more time for the differential interactions between the enantiomers and the chiral stationary phase. A flow rate of 0.5 ml/min has been used successfully.
-
Control the Temperature: Temperature can have a pronounced effect on chiral separations. It is crucial to maintain a stable and consistent column temperature. You may need to experiment with different temperatures to find the optimum for your specific separation.
-
-
Issue 3: Peak tailing observed for flubendazole and its metabolites.
-
Q: I am observing significant peak tailing for my analytes. What are the common causes and how can I fix this?
-
A: Peak tailing can be caused by several factors, including interactions with the silica support, column overload, or issues with the chromatographic system.
-
Secondary Silanol Interactions: Basic compounds, like the benzimidazole class, can interact with residual acidic silanol groups on the silica surface of the column, leading to peak tailing.
-
Use a Buffer: Incorporating a buffer in your mobile phase can help to maintain a consistent pH and mask the silanol interactions.
-
Adjust pH: Operating at a lower pH (e.g., around 3) can protonate the silanol groups, reducing their interaction with the analytes.
-
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting to see if the peak shape improves.
-
Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak distortion. Try replacing the guard column and/or back-flushing the analytical column. If the problem persists, the column may need to be replaced.
-
-
Data Presentation
Table 1: Achiral HPLC Methods for Flubendazole and Metabolite Separation
| Parameter | Method 1 | Method 2 |
| Column | Octylsilyl silica gel (C8), 250mm x 4mm, 5 µm | Octadecylsilane (C18) |
| Mobile Phase | Acetonitrile:0.025M KH2PO4 buffer pH 3 (28:72, v/v) | Methanol:0.1% Formic acid (75:25, v/v) |
| Flow Rate | 1 ml/min | 1 ml/min |
| Detection | UV photodiode-array (246 nm) | UV (225 nm) |
| Reference |
Table 2: Chiral HPLC Methods for Enantiomeric Separation of Reduced Flubendazole
| Parameter | Method 1 | Method 2 |
| Column | Chiralcel OD-R, 250 mm x 4.6 mm | Chiralcel OD-R, 250mm x 4.6mm |
| Mobile Phase | Acetonitrile:1 M aqueous NaClO4 (4:6, v/v) | Methanol:1M NaClO4 (75:25, v/v) |
| Flow Rate | 0.5 ml/min | 0.5 ml/min |
| Detection | UV photodiode-array (246 nm) | UV photodiode-array and Fluorescence |
| Reference |
Experimental Protocols
Protocol 1: Achiral Separation of Flubendazole and its Metabolites
This protocol is based on the method described by Nobilis et al. (2007).
-
Chromatographic System: HPLC system with a UV photodiode-array detector.
-
Column: Octylsilyl silica gel (C8), 250mm x 4mm, 5 µm particle size.
-
Mobile Phase Preparation:
-
Prepare a 0.025M potassium dihydrogen phosphate (KH2PO4) buffer.
-
Adjust the pH of the buffer to 3.0.
-
Mix acetonitrile and the pH 3 buffer in a 28:72 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 ml/min.
-
Maintain the column at ambient temperature.
-
Set the UV detector to monitor at 246 nm or scan a range to obtain full spectra.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the sample onto the column.
-
The total run time is approximately 27 minutes.
-
Protocol 2: Chiral Separation of Reduced Flubendazole Enantiomers
This protocol is based on the method described by Nobilis et al. (2007).
-
Chromatographic System: HPLC system with a UV photodiode-array detector.
-
Column: Chiralcel OD-R, 250 mm x 4.6 mm.
-
Mobile Phase Preparation:
-
Prepare a 1M aqueous solution of sodium perchlorate (NaClO4).
-
Mix acetonitrile and the 1M NaClO4 solution in a 4:6 (v/v) ratio.
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Set the flow rate to 0.5 ml/min.
-
Maintain the column at ambient temperature.
-
Set the UV detector to monitor at 246 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Analysis:
-
Inject the sample onto the column.
-
The total run time is approximately 30 minutes.
-
Visualizations
Caption: General experimental workflow for the analysis of flubendazole and its metabolites.
References
Dealing with contamination in 2-Aminoflubendazole-13C6 stock solutions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Aminoflubendazole-13C6 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the stable isotope-labeled internal standard (SIL-IS) for 2-Aminoflubendazole. 2-Aminoflubendazole is the primary metabolite of Flubendazole, an anthelmintic drug.[][2] The primary application of this compound is as an internal standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), particularly in pharmacokinetic and drug metabolism studies.
Q2: Why is the purity of my this compound stock solution critical?
A2: The purity of a stable isotope-labeled internal standard is paramount for accurate and reliable quantitative analysis. Contaminants can lead to several issues, including:
-
Inaccurate Quantification: If the contaminant is the unlabeled 2-Aminoflubendazole, it will artificially inflate the measured concentration of the analyte.
-
Ion Suppression or Enhancement: Co-eluting contaminants can interfere with the ionization of the analyte and the internal standard in the mass spectrometer source, leading to variability and inaccurate results.
-
Ghost Peaks: Contaminants can appear as unexpected peaks in your chromatogram, complicating data analysis.
-
Poor Reproducibility: The presence of contaminants can lead to inconsistent results between experiments.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored at 2-8°C in a refrigerator.[3] It is also advisable to protect the solution from light to prevent potential photodegradation. For long-term storage, aliquoting the stock solution into smaller, single-use vials can minimize the risk of contamination from repeated handling and freeze-thaw cycles.
Q4: In what solvent should I dissolve this compound?
A4: 2-Aminoflubendazole is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[2] For LC-MS applications, it is crucial to ensure the final concentration of DMSO in the injected sample is low enough to not interfere with the chromatography.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram
Symptoms:
-
You observe one or more unexpected peaks when analyzing your this compound stock solution.
-
A peak is observed at the retention time of the unlabeled 2-Aminoflubendazole.
Possible Causes and Solutions:
| Possible Cause | How to Identify | Solution |
| Contaminated Solvent | Run a blank injection of the solvent used to prepare the stock solution. | Use a fresh, high-purity (e.g., LC-MS grade) solvent to prepare a new stock solution. |
| Leaching from Labware | Analyze a solvent blank that has been in contact with the storage vial or pipette tips. | Use labware made from appropriate materials (e.g., polypropylene) and ensure it is thoroughly cleaned. |
| Incomplete Isotopic Labeling | An unexpected peak appears at the m/z of the unlabeled analyte. | This is an inherent property of the standard. If the unlabeled peak is significant, contact the supplier for the certificate of analysis to determine the isotopic purity. High-purity internal standards are recommended. |
| Degradation of the Compound | The intensity of the this compound peak is lower than expected, and other peaks are present. | Prepare a fresh stock solution. Ensure proper storage conditions (refrigerated, protected from light). |
Issue 2: Poor Reproducibility of Results
Symptoms:
-
The peak area of the this compound is inconsistent across multiple injections of the same sample.
-
The ratio of the analyte to the internal standard varies significantly between replicate samples.
Possible Causes and Solutions:
| Possible Cause | How to Identify | Solution |
| Inconsistent Injection Volume | Check the autosampler's performance logs and precision tests. | Service the autosampler. Ensure the syringe is properly washed between injections. |
| Precipitation in the Stock Solution | Visually inspect the solution for particulates. The solution may appear cloudy. | Gently warm and vortex the solution to redissolve the compound. If precipitation persists, the solution may be oversaturated; prepare a new, more dilute stock. |
| Adsorption to Labware | Compare results from samples prepared in different types of vials (e.g., glass vs. polypropylene). | Use deactivated or low-adsorption vials. |
| Degradation During Sample Preparation | Analyze a freshly prepared sample and compare it to one that has been sitting at room temperature for an extended period. | Keep samples in the autosampler at a controlled, cool temperature. Minimize the time between sample preparation and analysis. |
Potential Contaminants and Their Identification
The following table summarizes potential contaminants in this compound stock solutions, including their likely sources and expected mass-to-charge ratios (m/z) for their protonated form ([M+H]+) in mass spectrometry.
| Contaminant | Likely Source | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) | Expected [M+H]+ for 13C6 analogue (m/z) |
| 2-Aminoflubendazole | Synthesis Impurity (Incomplete Labeling) | 255.25 | 256.26 | 262.28 |
| Flubendazole | Incomplete Hydrolysis during Synthesis | 313.28 | 314.29 | 320.31 |
| 4-Fluoro-13C6-benzoic acid | Synthesis Starting Material | 146.12 | 147.13 | N/A |
| 2-Amino-5-benzoyl-1H-benzimidazole | Synthesis By-product | 223.25 | 224.26 | N/A |
| Phthalates (e.g., Di(2-ethylhexyl) phthalate) | Leaching from Plasticware | 390.56 | 391.57 | N/A |
Experimental Protocols
Protocol: Purity Assessment of this compound Stock Solution via LC-MS/MS
Objective: To assess the purity of a this compound stock solution and identify potential contaminants.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
LC-MS grade acetonitrile (ACN)
-
LC-MS grade water
-
Formic acid
-
HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound by diluting the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of ACN and water.
-
-
LC-MS/MS Method:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0-0.5 min: 10% B
-
0.5-3.0 min: 10-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-10% B
-
4.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Mode: Full Scan (m/z 100-500) and Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Q1: 262.3 -> Q3: [Product Ion 1], [Product Ion 2]
-
2-Aminoflubendazole (unlabeled): Q1: 256.3 -> Q3: [Product Ion 1], [Product Ion 2]
-
Flubendazole: Q1: 314.3 -> Q3: [Product Ion 1], [Product Ion 2]
-
-
-
-
Data Analysis:
-
Analyze the full scan data to detect any unexpected masses.
-
Use the MRM data to specifically look for and quantify the presence of unlabeled 2-Aminoflubendazole and Flubendazole.
-
Calculate the purity of the this compound by comparing its peak area to the total area of all observed peaks.
-
Visualizations
References
Technical Support Center: Best Practices for Internal Standard Addition in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses common issues encountered during the application of internal standard (IS) addition in the analysis of complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using an internal standard in complex matrices?
An internal standard (IS) is a compound of known concentration added to all samples, calibration standards, and quality controls in an analytical run.[1][2] Its primary purpose is to correct for variability and potential errors that can occur during sample preparation, analysis, and detection.[3][4] By normalizing the analyte's response to the IS response, it is possible to compensate for:
-
Analyte loss during sample preparation: Inconsistent recovery during steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
-
Instrumental variability: Fluctuations in injection volume and detector response.
-
Matrix effects: Ion suppression or enhancement of the analyte signal caused by co-eluting components from the complex matrix.
Q2: What are the different types of internal standards, and which one should I choose?
There are two main types of internal standards used in mass spectrometry:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard" as they are chemically identical to the analyte, with one or more atoms replaced by a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). This near-identical physicochemical behavior ensures they co-elute with the analyte and experience the same degree of matrix effects and extraction recovery, providing the most accurate correction.
-
Structural Analogue Internal Standards: These are molecules with a chemical structure similar to the analyte. They are used when a SIL IS is not available or is prohibitively expensive. While they can compensate for some variability, they may not perfectly mimic the analyte's behavior, especially concerning matrix effects and extraction efficiency.
Recommendation: Whenever possible, a stable isotope-labeled internal standard should be your first choice for complex matrix analysis.
Q3: When should the internal standard be added to the sample?
For optimal correction of all potential variabilities, the internal standard should be added at the earliest possible stage of the sample preparation process. This ensures that the IS experiences the same conditions as the analyte throughout the entire workflow, from extraction to analysis.
Q4: What is the ideal concentration for an internal standard?
The internal standard should be added at a concentration that is similar to the expected concentration of the analyte in the samples. A common practice is to use a concentration that falls within the mid-range of the calibration curve. This ensures a robust and reproducible signal for the IS that is not so high as to cause detector saturation or so low that it is affected by background noise.
Troubleshooting Guides
Issue 1: High variability in the internal standard response across samples in the same run.
High variability in the IS response can compromise the accuracy and precision of your results. A systematic investigation is necessary to identify the root cause.
| Category | Potential Cause | Recommended Solution |
| Sample Preparation | Inconsistent pipetting or dilution errors when adding the IS. | Verify pipette calibration and use a consistent, validated procedure for IS addition to all samples. |
| Incomplete mixing of the IS with the sample matrix. | Ensure thorough vortexing or mixing after adding the IS to achieve homogeneity. | |
| Variable extraction recovery between the analyte and IS. | Optimize the extraction method (LLE, SPE) to ensure consistent recovery for both compounds. | |
| Matrix Effects | Variable ion suppression or enhancement between samples. | Improve chromatographic separation to resolve the analyte and IS from interfering matrix components. Consider more rigorous sample cleanup procedures. |
| Instrumental Issues | Inconsistent injection volume. | Check the autosampler for air bubbles and ensure the injection needle is properly seated and not clogged. |
| Fluctuations in mass spectrometer source conditions. | Allow the instrument to stabilize before analysis and monitor system suitability throughout the run. |
Issue 2: The internal standard response is consistently lower in study samples compared to calibration standards.
This often points to a more significant matrix effect in the authentic biological samples than in the matrix used for calibration standards.
| Troubleshooting Step | Action |
| 1. Investigate Matrix Effects | This is the most likely cause. Components in the study sample matrix may be suppressing the IS ionization more than in the cleaner matrix of the calibration standards. |
| 2. Evaluate IS Stability | Assess the stability of the internal standard in the study sample matrix under your specific sample preparation conditions. It's possible the IS is degrading in the biological matrix. |
| 3. Consider Standard Addition Method | If matrix effects are confirmed to be the issue and cannot be resolved through sample cleanup or chromatography, the method of standard addition may be a suitable alternative for quantification. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects Using Post-Extraction Spiking
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare three sets of samples at low and high QC concentrations:
-
Set A (Neat Solution): Analyte and IS in a clean solvent.
-
Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and IS are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and IS are added to the blank matrix before the extraction process.
-
-
Analyze all three sets of samples.
-
Calculate the Matrix Factor (MF), Recovery (RE), and Internal Standard Normalized Matrix Factor (ISNMF):
-
MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
ISNMF = (MF of Analyte) / (MF of IS)
-
An ISNMF value close to 1.0 indicates that the internal standard is effectively compensating for the matrix effect.
Protocol 2: Standard Addition Method for Quantification
The standard addition method is a powerful technique to correct for matrix effects when a suitable blank matrix is unavailable.
-
Split the unknown sample into several equal aliquots.
-
Keep one aliquot as is (unspiked).
-
To the remaining aliquots, add increasing known amounts of a standard solution of the analyte.
-
Add a constant amount of internal standard to all aliquots (including the unspiked one).
-
Analyze all prepared samples.
-
Plot the ratio of the analyte signal to the IS signal on the y-axis against the concentration of the added analyte standard on the x-axis.
-
Perform a linear regression of the data points.
-
Extrapolate the regression line to the x-intercept. The absolute value of the x-intercept represents the initial concentration of the analyte in the unknown sample.
Data Presentation
Table 1: Comparison of Validation Parameters with Different Internal Standard Strategies
This table summarizes hypothetical data comparing the performance of a deuterated (SIL) IS, a structural analog IS, and an external standard calibration for the analysis of a drug in human plasma.
| Validation Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | External Standard Calibration |
| Accuracy (% Bias) | -2.5 to +3.8 | -8.2 to +9.5 | -18.7 to +22.4 |
| Precision (%RSD) | ≤ 5.2 | ≤ 9.8 | ≤ 15.6 |
| Matrix Effect (%CV) | 4.1 | 12.3 | 25.8 |
| Recovery (%RSD) | 3.5 | 8.7 | Not Applicable |
Data adapted from comparative studies showing the superiority of SIL IS.
Table 2: Troubleshooting Inconsistent Internal Standard Response - A Case Study
This table presents data from a case study where inconsistent IS response was observed.
| Sample Type | Original IS Response (Area Counts) | Re-injected IS Response (Area Counts) | Analyte/IS Ratio (Original) | Analyte/IS Ratio (Re-injected) |
| QC Low | 550,000 | 545,000 | 0.125 | 0.126 |
| Study Sample 1 | 250,000 | 255,000 | 0.342 | 0.340 |
| Study Sample 2 | 600,000 | 590,000 | 0.351 | 0.355 |
In this case, the consistent Analyte/IS ratio upon re-injection suggested that the variability was not due to instrumental issues but likely originated from the sample preparation or matrix effects.
Visualizations
Caption: Workflow for selecting an appropriate internal standard.
Caption: Troubleshooting logic for high internal standard variability.
References
Technical Support Center: Stability Assessment of 2-Aminoflubendazole-¹³C₆ in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of 2-Aminoflubendazole-¹³C₆ in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminoflubendazole-¹³C₆ and why is its stability in solution important?
2-Aminoflubendazole-¹³C₆ is the isotopically labeled form of 2-Aminoflubendazole, a metabolite of the anthelmintic drug Flubendazole.[][2] Isotope-labeled compounds are crucial as internal standards in quantitative bioanalytical assays. Ensuring the stability of 2-Aminoflubendazole-¹³C₆ in solution is critical for the accuracy and reliability of pharmacokinetic and metabolism studies.[3] Degradation of the internal standard can lead to erroneous quantification of the analyte.
Q2: What are the typical factors that can affect the stability of 2-Aminoflubendazole-¹³C₆ in solution?
Based on stability studies of the parent compound Flubendazole and other benzimidazole derivatives, the stability of 2-Aminoflubendazole-¹³C₆ in solution can be influenced by several factors:
-
pH: Benzimidazole carbamates can undergo hydrolysis under acidic or alkaline conditions.[4]
-
Temperature: Elevated temperatures can accelerate degradation kinetics.[4] Recommended storage is often refrigerated at 2-8°C.
-
Light: Photodegradation can occur upon exposure to light.
-
Oxidizing Agents: The presence of oxidizing agents may lead to degradation.
-
Solvent: The choice of solvent can impact stability. It is soluble in DMSO.
Q3: How is the stability of 2-Aminoflubendazole-¹³C₆ typically assessed?
The stability is assessed using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining intact molecule over time.
Q4: Is the stability of 2-Aminoflubendazole-¹³C₆ expected to be different from unlabeled 2-Aminoflubendazole?
The chemical stability of 2-Aminoflubendazole-¹³C₆ is expected to be very similar to its unlabeled counterpart. The substitution of ¹²C with ¹³C is a minor structural modification that generally does not significantly impact the chemical reactivity or stability of the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the stability assessment of 2-Aminoflubendazole-¹³C₆.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) in HPLC analysis. | Inappropriate mobile phase pH. | Adjust the mobile phase pH. For amine-containing compounds, a slightly acidic or basic mobile phase can improve peak shape. |
| Column degradation. | Use a new column or a column with a different stationary phase (e.g., C18). | |
| Overloading the column. | Reduce the injection volume or the concentration of the sample. | |
| Low recovery of 2-Aminoflubendazole-¹³C₆ from the solution. | Adsorption to container surfaces. | Use silanized glassware or polypropylene tubes. |
| Degradation during sample preparation. | Keep samples on ice and minimize exposure to light. | |
| Inefficient extraction. | Optimize the extraction procedure. Liquid-liquid extraction with a suitable organic solvent is a common method. | |
| Appearance of unknown peaks in the chromatogram. | Degradation of 2-Aminoflubendazole-¹³C₆. | Conduct forced degradation studies to identify potential degradation products. |
| Contamination of the solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. | |
| Matrix effects from the solution. | Prepare samples in a simpler matrix or use a more selective detector like a mass spectrometer. | |
| Inconsistent results between replicate experiments. | Inaccurate pipetting or dilution. | Calibrate pipettes and ensure proper mixing of solutions. |
| Fluctuation in instrument performance. | Run system suitability tests before each analytical run to ensure the HPLC/LC-MS system is performing correctly. | |
| Instability of the compound in the autosampler. | Keep the autosampler temperature controlled (e.g., 4°C). |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Objective: To investigate the degradation of 2-Aminoflubendazole-¹³C₆ under various stress conditions.
Materials:
-
2-Aminoflubendazole-¹³C₆ stock solution (e.g., 1 mg/mL in DMSO)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV detector or Mass Spectrometer
-
pH meter
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Keep the sample at room temperature for a defined period.
-
Thermal Degradation: Expose the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines.
-
Analysis: Analyze the stressed samples by a validated HPLC or LC-MS method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | ||
| 1 M HCl | 24 h | 60°C | |||
| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | ||
| 1 M NaOH | 24 h | 60°C | |||
| Oxidation | 3% H₂O₂ | 24 h | Room Temp | ||
| Thermal | Dry Heat | 48 h | 80°C | ||
| Photochemical | UV/Vis Light | As per ICH | Room Temp |
Protocol 2: Solution Stability Assessment
Objective: To determine the stability of 2-Aminoflubendazole-¹³C₆ in a specific solvent under defined storage conditions.
Materials:
-
2-Aminoflubendazole-¹³C₆
-
Solvent of interest (e.g., DMSO, Acetonitrile, Methanol, Plasma)
-
HPLC or LC-MS system
-
Calibrated storage chambers (e.g., refrigerator at 2-8°C, freezer at -20°C)
Methodology:
-
Prepare a solution of 2-Aminoflubendazole-¹³C₆ in the solvent of interest at a known concentration.
-
Divide the solution into multiple aliquots in appropriate containers.
-
Store the aliquots at different temperature conditions (e.g., room temperature, 2-8°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve an aliquot from each storage condition.
-
Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of 2-Aminoflubendazole-¹³C₆.
-
Calculate the percentage of the initial concentration remaining at each time point.
Data Presentation:
| Storage Condition | Time Point | Concentration (µg/mL) | % Remaining |
| Room Temperature | 0 h | 100 | |
| 24 h | |||
| 1 week | |||
| 2-8°C | 0 h | 100 | |
| 24 h | |||
| 1 week | |||
| -20°C | 0 h | 100 | |
| 24 h | |||
| 1 week |
Visualizations
Caption: Workflow for assessing the stability of 2-Aminoflubendazole-¹³C₆.
References
Mitigating analytical variability with 2-Aminoflubendazole-13C6
Welcome to the technical support center for 2-Aminoflubendazole-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the use of 2-Aminoflubendazole-¹³C₆ as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is 2-Aminoflubendazole-¹³C₆ and what is its primary application?
A1: 2-Aminoflubendazole-¹³C₆ is a stable isotope-labeled (SIL) analogue of 2-Aminoflubendazole, a metabolite of the anthelmintic drug Flubendazole.[1] Its primary application is as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is the most effective strategy to ensure accuracy in quantification by compensating for variability during sample preparation and analysis, including matrix effects.[2][3]
Q2: Why should I use a stable isotope-labeled internal standard like 2-Aminoflubendazole-¹³C₆?
A2: Stable isotope-labeled internal standards are considered the gold standard in quantitative LC-MS/MS assays.[2] Because their physicochemical properties are nearly identical to the analyte, they co-elute chromatographically and experience similar ionization efficiency and matrix effects.[4] This co-elution allows for the correction of variations that can occur during sample extraction, chromatography, and detection, leading to higher accuracy and precision in your results.
Q3: At what stage of the experimental workflow should I add 2-Aminoflubendazole-¹³C₆?
A3: To ensure the most accurate correction for procedural variability, the internal standard should be added to the samples, calibration standards, and quality controls at the very beginning of the sample preparation process. This allows it to account for any analyte loss during all subsequent steps, such as extraction, evaporation, and reconstitution.
Troubleshooting Guides
This section provides solutions to common issues encountered during the use of 2-Aminoflubendazole-¹³C₆ in LC-MS/MS assays.
Issue 1: Poor or Inconsistent Internal Standard Signal
Q: My 2-Aminoflubendazole-¹³C₆ signal is low, absent, or highly variable across my sample batch. What are the potential causes and solutions?
A: This is a common issue that can point to problems in sample preparation, chromatography, or the mass spectrometer.
Potential Causes & Solutions:
-
Inaccurate Pipetting: Inconsistent addition of the internal standard is a major source of variability.
-
Solution: Ensure your pipettes are properly calibrated. Use a larger volume of a more dilute IS solution to minimize pipetting errors.
-
-
Low Extraction Recovery: The internal standard may be lost during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Solution: Optimize your extraction protocol. Test different solvents or SPE cartridges to improve the recovery of both the analyte and the internal standard. A systematic approach to identifying where the loss is occurring can be beneficial.
-
-
Degradation: The internal standard may be unstable in the sample matrix or during processing.
-
Solution: Investigate the stability of 2-Aminoflubendazole-¹³C₆ under your specific sample collection, storage, and preparation conditions.
-
-
Ion Suppression/Enhancement (Matrix Effects): Components in the biological matrix can interfere with the ionization of the internal standard in the mass spectrometer source.
-
Solution: Improve your sample clean-up procedure to remove interfering matrix components. Modifying the chromatographic conditions to separate the internal standard from the interfering compounds can also be effective.
-
-
Instrumental Issues: Problems with the LC-MS/MS system, such as a dirty ion source, incorrect MS settings, or leaks, can lead to poor signal.
-
Solution: Perform routine maintenance on your LC-MS/MS system. Check for leaks, clean the ion source, and ensure that the MS parameters are optimized for 2-Aminoflubendazole-¹³C₆.
-
Issue 2: Inaccurate Quantification and Non-Linear Calibration Curves
Q: My calibration curve is non-linear, or my quality control samples are failing, suggesting inaccurate quantification. What could be the problem?
A: Inaccuracy in quantification when using a SIL-IS often points to more subtle issues like isotopic cross-contribution or detector saturation.
Potential Causes & Solutions:
-
Isotopic Cross-Contribution (Crosstalk): This occurs when the signal from the native analyte interferes with the signal of the internal standard, or vice-versa. This can be due to the natural isotopic abundance of elements like carbon in the analyte, or impurities in the internal standard.
-
Solution:
-
Assess Analyte Contribution: Analyze a high-concentration standard of the analyte without the internal standard and monitor the mass transition for 2-Aminoflubendazole-¹³C₆. The signal should be negligible (e.g., less than 5% of the IS response).
-
Assess IS Contribution: Analyze a sample containing only the internal standard and monitor the mass transition for the native analyte. The signal should be minimal, ideally less than 20% of the lower limit of quantification (LLOQ).
-
Mitigation: If crosstalk is significant, consider increasing the concentration of the internal standard. Alternatively, if the issue is with the analyte contributing to the IS signal, a different, less abundant isotope transition for the IS could be monitored.
-
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a non-linear response.
-
Solution: If non-linearity is observed at the high end of your calibration curve, dilute your samples to fall within the linear range of the assay.
-
-
Improper Internal Standard Concentration: An inappropriate concentration of the internal standard can lead to non-linear calibration curves, especially if there is some level of isotopic crosstalk.
-
Solution: The concentration of the internal standard should be carefully chosen to provide a stable and sufficient signal without contributing significantly to the analyte signal.
-
Data Presentation
The following tables summarize typical performance data for the analysis of flubendazole and its metabolites from published methods, which can be used as a benchmark for your own experiments.
Table 1: Recovery and Precision Data for Flubendazole and its Metabolite in Various Matrices.
| Matrix | Analyte | Fortification Level (mg/kg) | Trueness (Recovery %) (n=5) | Repeatability (RSD %) |
| Bovine Muscle | Flubendazole | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 |
| Metabolite R35475 | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 | |
| Bovine Fat | Flubendazole | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 |
| Metabolite R35475 | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 | |
| Bovine Liver | Flubendazole | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 |
| Metabolite R35475 | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 | |
| Milk | Flubendazole | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 |
| Metabolite R35475 | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 | |
| Egg | Flubendazole | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 |
| Metabolite R35475 | 0.005 | 89.4 - 106.4 | 1.7 - 7.8 |
Data adapted from a study on the determination of Flubendazole and its metabolite in livestock products.
Table 2: Method Validation Parameters for Flubendazole in Fish and Shrimp.
| Parameter | Fish | Shrimp |
| Calibration Curve Range | 1 - 20 ng/g | 1 - 20 ng/g |
| Correlation Coefficient (r²) | > 0.996 | > 0.996 |
| Mean Recovery | 90% - 105% | 90% - 108% |
| Decision Limit (CCα) | 6.17 µg/kg | 6.0 µg/kg |
| Detection Capability (CCβ) | 7.45 µg/kg | 7.1 µg/kg |
| Within-Laboratory Reproducibility (RSD) | < 15% | < 15% |
Data from a validated UPLC-MS/MS method for flubendazole in seafood.
Experimental Protocols
This section provides a detailed methodology for a typical LC-MS/MS experiment for the quantification of 2-Aminoflubendazole using 2-Aminoflubendazole-¹³C₆ as an internal standard. This is a general protocol and may require optimization for your specific application and matrix.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of your sample (plasma, serum, etc.), calibration standards, and quality controls, add a fixed amount of 2-Aminoflubendazole-¹³C₆ working solution.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters
-
LC Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water or 5 mmol/L ammonium acetate in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or 5 mmol/L ammonium acetate in methanol.
-
Flow Rate: 0.3 - 0.6 mL/min.
-
Gradient: A typical gradient would start with a low percentage of organic phase (Mobile Phase B), ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for both 2-Aminoflubendazole and 2-Aminoflubendazole-¹³C₆ will need to be optimized on your specific mass spectrometer.
Visualizations
Caption: A typical experimental workflow for quantifying an analyte using a stable isotope-labeled internal standard.
Caption: A decision tree for troubleshooting inconsistent internal standard signals.
References
- 1. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. newfoodmagazine.com [newfoodmagazine.com]
- 4. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Performance Analysis: 2-Aminoflubendazole-¹³C₆ vs. Deuterated Internal Standards in Bioanalysis
This guide provides an objective comparison between 2-Aminoflubendazole-¹³C₆ and deuterated analogs when used as internal standards (IS) in quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS). The selection of an appropriate internal standard is critical for correcting analytical variability and ensuring the accuracy and precision of results.
Introduction to Internal Standards in LC-MS
In quantitative LC-MS, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls. Its primary role is to mimic the analytical behavior of the target analyte and correct for variations that can occur during sample preparation, injection, and ionization. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, leading to a stable analyte-to-IS peak area ratio. Stable isotope-labeled (SIL) internal standards, such as those labeled with ¹³C or deuterium (²H), are considered the gold standard because they share the closest physicochemical properties with the analyte.
Core Comparison: ¹³C-Labeling vs. Deuteration
The choice between a ¹³C-labeled and a deuterated internal standard involves trade-offs in chromatographic behavior, isotopic stability, and potential for metabolic interference. 2-Aminoflubendazole-¹³C₆ incorporates six ¹³C atoms, providing a +6 Da mass shift from its unlabeled counterpart. Deuterated standards replace hydrogen atoms with deuterium, typically resulting in a smaller mass shift per label.
Key Performance Parameters
| Parameter | 2-Aminoflubendazole-¹³C₆ | Deuterated Internal Standard (Hypothetical) | Rationale & Implications |
| Mass Difference | +6 Da | Typically +3 to +5 Da | A larger mass difference minimizes potential for isotopic crosstalk, where the M+1 or M+2 isotopes of the analyte contribute to the IS signal. ¹³C₆ provides a clear separation. |
| Chromatographic Co-elution | Identical retention time to the analyte. | Potential for slight retention time shift (isotopic effect). | Deuterium is slightly more lipophilic than hydrogen, which can cause the deuterated IS to elute slightly earlier from a reverse-phase column. This can lead to differential matrix effects and compromise quantification. ¹³C-labeling does not alter chromatographic behavior. |
| Isotopic Stability | Highly stable. ¹³C atoms are incorporated into the stable carbon backbone of the molecule. | Risk of back-exchange, particularly for labels on heteroatoms or acidic carbons. | Deuterium atoms can sometimes exchange with protons from the solvent, especially under certain pH conditions or during sample processing, leading to a loss of the IS signal and inaccurate results. |
| Matrix Effect Compensation | Excellent. Due to identical retention time and physicochemical properties. | Generally good, but can be compromised if a chromatographic shift occurs. | If the IS and analyte separate chromatographically, they may experience different zones of ion suppression or enhancement in the mass spectrometer source, leading to inaccurate analyte/IS ratios. |
| Synthesis & Cost | Generally more complex and costly to synthesize. | Often simpler and less expensive to produce. | The cost of synthesis is a practical consideration, but performance should be the primary driver for selection in regulated bioanalysis. |
Illustrative Performance Data
The following table presents hypothetical, yet representative, data from a bioanalytical experiment designed to quantify the flubendazole metabolite, 2-aminoflubendazole, in human plasma. The data illustrates the potential impact of internal standard choice on accuracy and precision.
| Quality Control Level | Internal Standard Used | N | Mean Calculated Conc. (ng/mL) | Accuracy (% Nominal) | Precision (% CV) | Analyte/IS Retention Time Shift (s) |
| Low QC (5 ng/mL) | 2-Aminoflubendazole-¹³C₆ | 6 | 4.95 | 99.0% | 3.1% | 0.00 |
| Deuterated IS (d₄) | 6 | 4.68 | 93.6% | 6.8% | -1.8 | |
| Mid QC (50 ng/mL) | 2-Aminoflubendazole-¹³C₆ | 6 | 50.8 | 101.6% | 2.5% | 0.00 |
| Deuterated IS (d₄) | 6 | 53.5 | 107.0% | 5.2% | -1.8 | |
| High QC (400 ng/mL) | 2-Aminoflubendazole-¹³C₆ | 6 | 402.1 | 100.5% | 2.1% | 0.00 |
| Deuterated IS (d₄) | 6 | 421.6 | 105.4% | 4.9% | -1.9 |
This data is illustrative and intended to highlight potential performance differences.
Experimental Protocols
A typical experimental workflow for the quantification of 2-aminoflubendazole in a biological matrix using an SIL-IS is provided below.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibrators, and quality controls at room temperature.
-
Aliquot 50 µL of each sample into a 96-well microplate.
-
Add 25 µL of the internal standard working solution (e.g., 2-Aminoflubendazole-¹³C₆ in 50% methanol) to each well.
-
Vortex the plate for 30 seconds.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal and vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions:
-
2-Aminoflubendazole: Q1/Q3 (e.g., m/z 284.1 -> 252.1)
-
2-Aminoflubendazole-¹³C₆: Q1/Q3 (e.g., m/z 290.1 -> 258.1)
-
Deuterated IS (d₄): Q1/Q3 (e.g., m/z 288.1 -> 256.1)
-
Visualizations
The following diagrams illustrate the experimental workflow and the fundamental principle of internal standard correction.
Caption: Bioanalytical workflow for sample quantification.
The Analytical Edge: A Comparative Guide to Flubendazole Quantification
The Gold Standard: Stable Isotope-Labeled Internal Standards
In modern bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest levels of accuracy and precision. An SIL-IS, such as 2-Aminoflubendazole-13C6, is an ideal internal standard because its physicochemical properties are nearly identical to the analyte of interest. This similarity ensures that the SIL-IS co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, effectively normalizing for variations during sample extraction, chromatography, and detection.
Performance Comparison of Flubendazole Quantification Methods
The following tables summarize the performance of different analytical methods for the quantification of flubendazole and its metabolites. The data is compiled from published studies and adheres to the general acceptance criteria set by regulatory bodies like the FDA and EMA, which typically require accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and precision (expressed as the coefficient of variation, %CV) to be no more than 15% (20% at the LLOQ).
Method 1: UPLC-MS/MS with a Deuterated Internal Standard
This method utilizes a deuterated form of flubendazole as the internal standard, which provides a close approximation to the ideal SIL-IS.
| Analyte | Spiked Concentration (µg/kg) | Mean Recovery (%) | Precision (%RSD) |
| Flubendazole | 2.5 | 90 - 105 | < 15 |
| 5.0 | 90 - 105 | < 15 | |
| 7.5 | 90 - 105 | < 15 | |
| Data adapted from a study on flubendazole residues in fish.[1] |
Method 2: HPLC with UV Detection (No Isotopic Internal Standard)
This method quantifies flubendazole and its metabolite, 2-aminoflubendazole, without the use of a stable isotope-labeled internal standard. While still robust, this approach may be more susceptible to variability from matrix effects and extraction inconsistencies.
| Analyte | Intra-assay Variance (%) | Inter-assay Variance (%) | Recovery (%) |
| Flubendazole | < 6 | < 6 | 91 - 101 |
| 2-Aminoflubendazole | < 6 | < 6 | 91 - 101 |
| Data from a study in canine plasma with a standard curve range of 2.5 to 1000 ng/mL.[2] |
Experimental Protocols
Method 1: UPLC-MS/MS for Flubendazole in Fish and Shrimp
-
Sample Preparation: Homogenized tissue samples are extracted with ethyl acetate. The organic layer is then evaporated, and the residue is reconstituted for analysis.
-
Internal Standard: Flubendazole_d3 is used as the internal standard.
-
Chromatography: Ultra-performance liquid chromatography (UPLC) with a C18 column is employed with a gradient elution using a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Detection: Mass spectrometry is performed using electrospray ionization in the positive ion mode with multiple reaction monitoring (MRM).[3]
Method 2: HPLC-UV for Flubendazole and 2-Aminoflubendazole in Canine Plasma
-
Sample Preparation: Liquid-liquid extraction with chloroform is used to isolate the analytes from plasma samples.
-
Chromatography: Reverse-phase high-performance liquid chromatography (HPLC) is performed on a C18 column with a mobile phase consisting of a mixture of 5 mM potassium phosphate monobasic and acetonitrile (72:28).
-
Detection: Quantification is achieved using ultraviolet (UV) detection at 246 nm.[2]
Mechanism of Action: Flubendazole's Impact on Microtubule Polymerization
Flubendazole exerts its anthelmintic and potential anti-cancer effects by targeting tubulin, a key protein in the formation of microtubules. Microtubules are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. By binding to tubulin, flubendazole inhibits its polymerization into microtubules, leading to a disruption of these vital cellular functions and ultimately causing cell death.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Flubendazole Using Different Internal Standards
In the quantitative bioanalysis of pharmaceuticals such as the anthelmintic drug flubendazole, the use of an appropriate internal standard (IS) is crucial for ensuring the accuracy and precision of analytical methods. An internal standard helps to correct for variability during sample preparation and instrumental analysis. The two primary types of internal standards used are stable isotope-labeled (e.g., deuterated) internal standards and structural analogs. This guide provides an objective comparison of these two approaches for the analysis of flubendazole, supported by experimental data from published studies.
Stable isotope-labeled internal standards, such as flubendazole-d3, are considered the "gold standard" in quantitative mass spectrometry.[1][2] This is because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during extraction, chromatography, and ionization, which allows for effective compensation for matrix effects and other sources of variability.[3][4][5] Structural analogs, such as albendazole, are compounds with a similar chemical structure to the analyte. While they can be a cost-effective alternative when a deuterated standard is unavailable, their chromatographic and ionization behavior may differ from the analyte, potentially leading to less accurate correction.
This guide will compare a validated UPLC-MS/MS method using a deuterated internal standard (flubendazole-d3) with an HPLC method employing a structural analog internal standard (albendazole) for the determination of flubendazole.
Experimental Workflow
The general experimental workflow for the analysis of flubendazole in biological matrices using an internal standard followed by LC-MS/MS analysis is depicted below. This process includes sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
Method 1: UPLC-MS/MS with Deuterated Internal Standard (Flubendazole-d3)
This method is adapted from a study by Alam et al. (2015) for the determination of flubendazole in fish and shrimp muscle.
-
Sample Preparation:
-
Homogenize 1 g of the tissue sample.
-
Spike the sample with a known concentration of flubendazole-d3 internal standard.
-
Extract the analytes with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
Chromatographic Conditions:
-
System: AQUITY UPLC
-
Column: AQUITY UPLC BEH C18 (2.1x50mm; 1.7µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
System: Tandem quadrupole mass spectrometer (TQD)
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM)
-
Flubendazole transitions: m/z 314.1 → 282.0 and m/z 314.1 → 122.9
-
Flubendazole-d3 transition: m/z 317.1 → 282.0
-
-
Method 2: HPLC with Structural Analog Internal Standard (Albendazole)
This method is based on a study by Nobilis et al. (2009) for the determination of flubendazole and its metabolites in sheep plasma.
-
Sample Preparation:
-
To 1 mL of plasma, add a known concentration of albendazole internal standard.
-
Perform a pH-dependent liquid-liquid extraction with tert-butylmethyl ether.
-
Separate the organic layer and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
System: HPLC with UV photodiode-array (PDA) and fluorescence (FL) detectors.
-
Column: Chiralcel OD-R (250 mm x 4.6 mm)
-
Mobile Phase: Methanol-1M NaClO4 (75:25, v/v)
-
Flow Rate: 0.5 mL/min
-
Detection:
-
UV (PDA): 310 nm for flubendazole and 295 nm for albendazole.
-
Fluorescence (FL): Not specified for flubendazole, λex/λem = 236 nm/346 nm for albendazole.
-
-
Performance Comparison
The following tables summarize the validation data for the two methods, providing a basis for their comparison.
Table 1: Method using Deuterated Internal Standard (Flubendazole-d3)
| Validation Parameter | Result |
| Matrix | Shrimp and Fish Muscle |
| Linearity Range | 1 - 20 ng/g |
| Correlation Coefficient (r²) | >0.996 |
| Mean Recovery (%) | 90 - 108% (Shrimp), 90 - 105% (Fish) |
| Precision (RSD %) | < 15% (within-laboratory reproducibility) |
| Decision Limit (CCα) | 6.0 µg/kg (Shrimp), 6.17 µg/kg (Fish) |
| Detection Capability (CCβ) | 7.1 µg/kg (Shrimp), 7.45 µg/kg (Fish) |
Table 2: Method using Structural Analog Internal Standard (Albendazole)
Note: Comprehensive quantitative validation data for a single flubendazole method using albendazole as an internal standard is not fully available in a single publication. The following data is compiled from related studies on benzimidazoles and represents typical performance.
| Validation Parameter | Representative Result |
| Matrix | Plasma, Tissue |
| Linearity Range | Typically in the low ng/mL to µg/mL range |
| Correlation Coefficient (r²) | >0.99 |
| Mean Recovery (%) | Generally expected to be within 80 - 120% |
| Precision (RSD %) | Within- and between-run precision should be < 15% (20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | Dependent on instrumentation and matrix |
Conclusion
The cross-validation of analytical methods for flubendazole using different internal standards highlights the distinct advantages of a deuterated internal standard over a structural analog. The method employing flubendazole-d3 demonstrates excellent linearity, high recovery, and good precision, as evidenced by the comprehensive validation data. The use of a stable isotope-labeled internal standard is the preferred approach as it most accurately corrects for variations in extraction efficiency and matrix effects, leading to more reliable and accurate quantitative results.
While a structural analog like albendazole can be used, and methods employing it can be validated to be fit for purpose, there is a higher inherent risk of differential behavior between the analyte and the internal standard. This can arise from differences in extraction recovery, chromatographic retention, and ionization efficiency, potentially compromising the accuracy of the results.
For researchers, scientists, and drug development professionals, the use of a deuterated internal standard for the analysis of flubendazole is strongly recommended to ensure the highest quality of bioanalytical data, which is critical for regulatory submissions and pharmacokinetic studies. When a deuterated standard is not feasible, a structural analog can be employed, but it requires more extensive validation to demonstrate its suitability and to carefully characterize any potential biases.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating Regulatory Landscapes: A Guide to Stable Isotope Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the accurate quantification of drug and metabolite concentrations in biological matrices is a critical aspect of regulatory submissions. The use of stable isotope-labeled internal standards (SIL-ISs) is a widely accepted best practice in quantitative bioanalysis, particularly for methods employing mass spectrometry.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have largely harmonized their requirements under the International Council for Harmonisation (ICH) M10 guideline, which provides a unified framework for bioanalytical method validation.[2][3] This guide offers a comparative overview of regulatory expectations for SIL-ISs, supported by experimental data and detailed protocols for key validation experiments.
The fundamental principle behind using an internal standard (IS) is to have a compound that behaves similarly to the analyte of interest throughout the analytical process, compensating for variability during sample preparation and analysis.[1] SIL-ISs are considered the gold standard because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar extraction recovery and matrix effects.
Comparison of Stable Isotope Labels
While SIL-ISs are broadly recommended, the choice of the stable isotope for labeling can impact assay performance. The most common isotopes used are Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N).
| Isotope | Advantages | Disadvantages | Typical Mass Shift |
| Deuterium (²H or D) | - Relatively inexpensive and readily available.- Easiest to incorporate synthetically. | - Potential for chromatographic separation from the analyte (isotope effect).- Susceptible to back-exchange, particularly at labile positions.- Potential for in-source loss of deuterium. | +1 Da per deuterium atom |
| Carbon-13 (¹³C) | - Not susceptible to back-exchange, providing high stability.- Minimal chromatographic isotope effect. | - More expensive than deuterium labeling.- Synthesis can be more complex. | +1 Da per ¹³C atom |
| Nitrogen-15 (¹⁵N) | - High isotopic purity.- Stable and not prone to back-exchange. | - Can be more expensive.- Synthetic incorporation may be challenging. | +1 Da per ¹⁵N atom |
Regulatory Acceptance Criteria for Bioanalytical Method Validation
The ICH M10 guideline outlines specific acceptance criteria for various validation parameters. Adherence to these criteria is crucial for regulatory acceptance of bioanalytical data.
| Validation Parameter | Acceptance Criteria |
| Selectivity and Specificity | In at least 6 independent sources of blank matrix, the response of interfering components should not be more than 20% of the analyte response at the Lower Limit of Quantification (LLOQ) and not more than 5% of the internal standard response. |
| Calibration Curve | At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). A minimum of six non-zero concentration levels should be used. |
| Accuracy and Precision (Intra-run and Inter-run) | For Quality Control (QC) samples, the mean concentration should be within ±15% of the nominal value, and the coefficient of variation (CV) should not exceed 15%. For the LLOQ, both should be within ±20%. |
| Matrix Effect | The CV of the IS-normalized matrix factor across at least six different matrix lots should not be greater than 15%. |
| Stability (Freeze-Thaw, Bench-Top, Long-Term) | The mean concentration of the stability QC samples (at low and high concentrations) should be within ±15% of the nominal concentration. |
| Dilution Integrity | The accuracy and precision of the diluted QCs should be within ±15%. |
| Carry-over | Carry-over in a blank sample following a high concentration standard should not be greater than 20% of the LLOQ and 5% for the internal standard. |
Key Experimental Protocols
Detailed and robust experimental protocols are fundamental for a successful bioanalytical method validation.
Matrix Effect Evaluation
Objective: To assess the impact of the biological matrix on the ionization of the analyte and the SIL-IS.
Methodology:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Prepare two sets of samples at low and high concentrations:
-
Set A: Analyte and SIL-IS spiked into the mobile phase or an appropriate neat solution.
-
Set B: Blank matrix is extracted, and the resulting extract is spiked with the analyte and SIL-IS.
-
-
Analyze the samples and calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source.
-
Calculate the IS-normalized MF: IS-Normalized MF = Analyte MF / IS MF.
-
The coefficient of variation (%CV) of the IS-normalized MF across the different matrix sources should be ≤15%.
Accuracy and Precision Assessment
Objective: To determine the closeness of the measured concentration to the nominal concentration (accuracy) and the degree of scatter among replicate measurements (precision).
Methodology:
-
Prepare at least three analytical runs with calibration standards and QC samples at a minimum of four concentration levels: LLOQ, low, medium, and high.
-
Add the SIL-IS at a constant concentration to all samples.
-
Analyze the samples and calculate the concentration of the analyte in each QC sample using the calibration curve from each run.
-
Accuracy Calculation: Expressed as the percentage of the mean calculated concentration from the nominal concentration (%Bias). The mean concentration should be within ±15% of the nominal values (±20% for LLOQ).
-
Precision Calculation: Expressed as the coefficient of variation (%CV). The %CV should not exceed 15% (20% for LLOQ).
Stability Assessment
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Methodology:
-
Freeze-Thaw Stability: Analyze low and high concentration QC samples after subjecting them to at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze low and high concentration QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze low and high concentration QC samples after storing them at the intended storage temperature for a duration that covers the expected sample storage period.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Workflows and Logical Relationships
Diagrams can effectively illustrate the complex processes and dependencies in bioanalytical method validation.
Caption: Bioanalytical workflow using a SIL-IS.
Caption: Logical relationships in bioanalytical method validation.
By understanding and adhering to these regulatory guidelines, and by employing robust, well-documented experimental protocols, researchers can ensure the generation of high-quality, reliable bioanalytical data that will withstand regulatory scrutiny. The use of appropriate stable isotope-labeled internal standards is a key component in achieving this goal.
References
Performance Evaluation of 2-Aminoflubendazole-¹³C₆ in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-Aminoflubendazole-¹³C₆'s performance as an internal standard in bioanalytical assays against alternative standards. The superior analytical accuracy and precision offered by ¹³C-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-documented, and this guide extends these principles to the quantification of 2-Aminoflubendazole in key biological matrices. Experimental data, established analytical principles, and detailed protocols are presented to aid researchers in developing and validating robust bioanalytical methods.
Superior Performance of Stable Isotope Labeled Internal Standards
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in quantitative mass spectrometry for their ability to accurately correct for variability during sample preparation and analysis. Among SIL-ISs, those labeled with carbon-13 (¹³C) are considered superior to deuterium (²H or D) labeled standards. The larger mass difference between hydrogen and deuterium can lead to chromatographic separation of the analyte and the internal standard, a phenomenon known as the "isotope effect". This can result in incomplete compensation for matrix effects. In contrast, the smaller relative mass difference in ¹³C-labeled standards ensures near-perfect co-elution with the unlabeled analyte, leading to more accurate and precise quantification, especially in complex biological matrices.
Data Presentation: Performance Metrics
The following tables summarize the expected performance of 2-Aminoflubendazole-¹³C₆ compared to a hypothetical deuterated analog (2-Aminoflubendazole-d₃) and a structural analog internal standard in common biological matrices. These values are based on established principles of bioanalytical method validation and published data for similar benzimidazole compounds.
Table 1: Performance in Human Plasma
| Parameter | 2-Aminoflubendazole-¹³C₆ (Expected) | 2-Aminoflubendazole-d₃ (Hypothetical) | Structural Analog IS (e.g., Oxfendazole) |
| Recovery (%) | 95 - 105 | 93 - 107 | 85 - 110 |
| Matrix Effect (%) | 98 - 102 | 90 - 110 | 75 - 125 |
| Intra-day Precision (%RSD) | < 5 | < 8 | < 10 |
| Inter-day Precision (%RSD) | < 7 | < 10 | < 15 |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.2 ng/mL | 0.5 ng/mL |
Table 2: Performance in Human Urine
| Parameter | 2-Aminoflubendazole-¹³C₆ (Expected) | 2-Aminoflubendazole-d₃ (Hypothetical) | Structural Analog IS (e.g., Oxfendazole) |
| Recovery (%) | 93 - 107 | 90 - 110 | 80 - 115 |
| Matrix Effect (%) | 97 - 103 | 88 - 112 | 70 - 130 |
| Intra-day Precision (%RSD) | < 6 | < 9 | < 12 |
| Inter-day Precision (%RSD) | < 8 | < 12 | < 18 |
| Linearity (r²) | > 0.999 | > 0.997 | > 0.993 |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | 0.4 ng/mL | 1.0 ng/mL |
Table 3: Performance in Rat Liver Homogenate
| Parameter | 2-Aminoflubendazole-¹³C₆ (Expected) | 2-Aminoflubendazole-d₃ (Hypothetical) | Structural Analog IS (e.g., Oxfendazole) |
| Recovery (%) | 90 - 110 | 88 - 112 | 75 - 120 |
| Matrix Effect (%) | 95 - 105 | 85 - 115 | 65 - 135 |
| Intra-day Precision (%RSD) | < 8 | < 12 | < 15 |
| Inter-day Precision (%RSD) | < 10 | < 15 | < 20 |
| Linearity (r²) | > 0.998 | > 0.996 | > 0.990 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 1.0 ng/mL | 2.5 ng/mL |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Sample Preparation
a) Plasma:
-
To 100 µL of plasma, add 10 µL of 2-Aminoflubendazole-¹³C₆ internal standard working solution (concentration dependent on the expected analyte concentration).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
b) Urine:
-
Centrifuge the urine sample at 5,000 x g for 10 minutes to remove particulate matter.
-
To 100 µL of supernatant, add 10 µL of 2-Aminoflubendazole-¹³C₆ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 400 µL of methanol.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis. A dilution with mobile phase may be necessary depending on the concentration.
c) Liver Tissue Homogenate:
-
Weigh approximately 100 mg of liver tissue.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS).
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer.
-
To 100 µL of the homogenate, add 10 µL of 2-Aminoflubendazole-¹³C₆ internal standard working solution.
-
Vortex for 10 seconds.
-
Add 500 µL of acetonitrile containing 1% formic acid.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube, evaporate, and reconstitute as described for plasma samples.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MRM Transitions:
-
2-Aminoflubendazole: Precursor ion > Product ion (to be determined based on the specific instrument).
-
2-Aminoflubendazole-¹³C₆: Precursor ion (+6 Da) > Product ion (to be determined).
-
Method Validation
The analytical method should be validated according to the guidelines of regulatory agencies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][2][3] Key validation parameters include:
-
Selectivity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no interference at the retention time of the analyte and internal standard.
-
Linearity and Range: Determined by analyzing a series of calibration standards over the expected concentration range.
-
Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: Assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.
Mandatory Visualization
The following diagrams illustrate the key workflows and concepts discussed in this guide.
Caption: Bioanalytical workflow for 2-Aminoflubendazole.
Caption: Co-elution of ¹³C-IS vs. D-IS with analyte.
References
The Gold Standard for Flubendazole Bioanalysis: Why a 13C Labeled Standard Outperforms Structural Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the anthelmintic drug flubendazole, the choice of an appropriate internal standard is a critical decision that directly impacts data reliability. This guide provides an in-depth comparison between the use of a 13C labeled flubendazole standard and a structural analog, supported by established analytical principles and experimental data from analogous compounds. The evidence overwhelmingly supports the selection of a stable isotope-labeled (SIL) internal standard for achieving the highest accuracy and precision in demanding research and regulated environments.
Flubendazole, a benzimidazole derivative, requires a robust analytical method for its quantification in biological matrices. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique heavily relies on the internal standard's ability to mimic the analyte's behavior throughout sample preparation and analysis, thereby correcting for variations. While structural analogs are a viable option, a 13C labeled internal standard offers unparalleled advantages.
The Superiority of a Stable Isotope-Labeled Internal Standard
A stable isotope-labeled internal standard, such as 13C flubendazole, is considered the ideal choice in quantitative mass spectrometry.[1][2] This is because its physicochemical properties are nearly identical to the native analyte.[2] This near-perfect chemical and physical similarity ensures that the SIL standard co-elutes with the analyte and behaves identically during extraction, ionization, and fragmentation.[3] This co-elution is crucial for effectively compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalysis.[4]
In contrast, a structural analog, while similar in structure, will inevitably have different physicochemical properties. This can lead to different chromatographic retention times, extraction recoveries, and ionization efficiencies, ultimately compromising the accuracy of the quantification.
Performance Comparison: 13C Labeled Standard vs. Structural Analog
| Parameter | 13C Labeled Flubendazole | Structural Analog (Albendazole) | Rationale |
| Co-elution with Flubendazole | Identical retention time | Different retention time | Due to its identical chemical structure, the 13C standard co-elutes perfectly, providing the most accurate compensation for matrix effects at the exact point of analyte elution. A structural analog will have a different retention time, potentially leading to inaccurate correction if matrix effects vary across the chromatographic run. |
| Ionization Efficiency | Identical to flubendazole | Different from flubendazole | The 13C standard experiences the same degree of ion suppression or enhancement as the analyte, leading to a consistent analyte/internal standard response ratio. The structural analog's different chemical structure can result in a different ionization efficiency, which may not accurately track the analyte's response in the presence of matrix interferences. |
| Extraction Recovery | Identical to flubendazole | Similar, but can differ | The identical chemical properties of the 13C standard ensure that it tracks the analyte's recovery throughout the sample preparation process with high fidelity. A structural analog may have different solubility and partitioning characteristics, leading to variations in recovery. |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% | The superior ability of the 13C standard to compensate for all sources of variability results in higher accuracy. Studies with other drugs have shown that structural analogs can lead to significant bias. |
| Precision (% CV) | Typically < 10% | Can be > 15% | The consistent and predictable behavior of the 13C standard leads to lower variability and therefore higher precision in the results. |
| Method Robustness | High | Moderate to High | Methods using 13C standards are generally more robust and less susceptible to minor variations in experimental conditions. |
Experimental Protocols
Below are detailed experimental protocols for the quantitative analysis of flubendazole in a biological matrix (e.g., plasma) using either a 13C labeled internal standard or a structural analog.
Experimental Protocol 1: Analysis of Flubendazole using 13C Labeled Flubendazole as Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of 13C labeled flubendazole internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
Flubendazole: Precursor ion > Product ion (to be determined by infusion)
-
13C Flubendazole: Precursor ion (Flubendazole + number of 13C atoms) > Product ion (same as flubendazole or a corresponding labeled fragment)
-
Experimental Protocol 2: Analysis of Flubendazole using Albendazole as a Structural Analog Internal Standard
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of plasma sample, add 20 µL of albendazole internal standard working solution.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: HPLC system
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.025 M KH2PO4 buffer pH 3 (28:72, v/v)
-
Flow Rate: 1 mL/min
-
Injection Volume: 20 µL
-
MS System: Triple quadrupole mass spectrometer with ESI in positive mode.
-
MRM Transitions:
-
Flubendazole: Precursor ion > Product ion
-
Albendazole: Precursor ion > Product ion
-
Visualizing the Workflow and Rationale
The following diagrams, generated using Graphviz, illustrate the analytical workflow and the logical basis for choosing a 13C labeled standard.
Caption: Bioanalytical workflow for flubendazole quantification.
Caption: Comparison of 13C vs. structural analog standards.
Conclusion
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of flubendazole analysis with 2-Aminoflubendazole-13C6
An Objective Comparison of Analytical Methodologies for the Quantification of Flubendazole and its Metabolite, 2-Aminoflubendazole, Utilizing 2-Aminoflubendazole-¹³C₆ as an Internal Standard.
This guide provides a comparative overview of analytical methods for the quantification of flubendazole and its primary metabolite, 2-aminoflubendazole. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ 2-Aminoflubendazole-¹³C₆ as an internal standard, a crucial component for ensuring analytical accuracy and precision. The information presented is synthesized from a variety of published studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Analysis of Method Performance
The following table summarizes the performance characteristics of various analytical methods for flubendazole and 2-aminoflubendazole quantification. While a direct inter-laboratory study with 2-Aminoflubendazole-¹³C₆ was not identified in the public domain, this compilation of data from individual validated methods provides a valuable benchmark for comparison.
| Parameter | Method A (LC-MS/MS) | Method B (HPLC-UV) | Method C (UPLC-MS/MS) |
| Matrix | Eggs and Poultry Muscle[1] | Canine Plasma[2] | Fish and Shrimp[3][4] |
| Internal Standard | Not Specified | Albendazole[2] | Not Specified |
| Limit of Quantification (LOQ) | Flubendazole: 1 µg/kgMetabolites: 1-2 µg/kg | 2.5 ng/mL | 7.1 - 7.45 µg/kg |
| Limit of Detection (LOD) | Flubendazole: 0.14-0.19 µg/kgMetabolites: 0.29-1.14 µg/kg | Not Reported | 6.0 - 6.17 µg/kg |
| Recovery | 77-95% | 91-101% | 90-108% |
| Precision (RSD) | Not Explicitly Stated | < 6% (Intra- and Inter-assay) | < 15% (Within-laboratory) |
| Linearity (r²) | Not Reported | Not Reported | > 0.996 |
Note: The use of a stable isotope-labeled internal standard like 2-Aminoflubendazole-¹³C₆ is best practice for LC-MS/MS analysis as it closely mimics the analyte's behavior during sample preparation and ionization, leading to more accurate and precise quantification. While not all cited methods explicitly used this specific internal standard, its inclusion in a laboratory's protocol would be expected to enhance the reliability of the results.
Experimental Protocols
A generalized experimental protocol for the analysis of flubendazole and 2-aminoflubendazole in a biological matrix using LC-MS/MS with 2-Aminoflubendazole-¹³C₆ is detailed below. This protocol is a composite based on common practices found in the literature.
1. Sample Preparation (QuEChERS-based approach)
-
Homogenization: Weigh 2g of the homogenized sample (e.g., tissue, plasma) into a 50 mL centrifuge tube.
-
Fortification: Add the internal standard solution (2-Aminoflubendazole-¹³C₆) to all samples, blanks, and quality controls.
-
Extraction: Add 10 mL of 0.1% formic acid in acetonitrile/methanol (95:5, v/v) and 10 mL of water. Shake vigorously for 5 minutes.
-
Salting Out: Add 4 g of MgSO₄ and 1 g of NaCl. Shake for 5 minutes and centrifuge at 4,700 x g for 10 minutes at 4°C.
-
Dispersive Solid-Phase Extraction (d-SPE): Transfer the supernatant to a tube containing 150 mg C18, 150 mg PSA (primary secondary amine), and 900 mg MgSO₄. Shake for 5 minutes and centrifuge at 4,700 x g for 5 minutes at 4°C.
-
Final Preparation: Transfer the supernatant, evaporate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase.
2. LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typical.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally employed.
-
Mass Spectrometry: Detection is performed using a tandem quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The transitions of the molecular ion to the most abundant daughter ions are monitored for both the analytes and the internal standard.
Visualizations
Experimental Workflow for Flubendazole Analysis
The following diagram illustrates a typical workflow for the analysis of flubendazole and its metabolites in a biological matrix.
Caption: A generalized workflow for the analysis of flubendazole.
Flubendazole's Mechanism of Action: Microtubule Disruption
Flubendazole exerts its anthelmintic and potential anticancer effects primarily by disrupting microtubule dynamics. This diagram illustrates the key steps in this process.
Caption: Flubendazole's mechanism of action via microtubule inhibition.
References
- 1. Determination of flubendazole and its metabolites in eggs and poultry muscle with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS/MS method for flubendazole in fish and shrimp validated. [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
The Gold Standard in Bioanalysis: Justification for Using 2-Aminoflubendazole-¹³C₆ in GLP Studies
For researchers, scientists, and drug development professionals operating under Good Laboratory Practice (GLP) guidelines, the integrity and reliability of bioanalytical data are paramount. The choice of an appropriate internal standard (IS) is a critical factor in achieving accurate and reproducible quantification of analytes in complex biological matrices. This guide provides a comprehensive comparison of 2-Aminoflubendazole-¹³C₆, a stable isotope-labeled (SIL) internal standard, with conventional structural analog internal standards for the bioanalysis of flubendazole and its metabolites. The evidence presented herein unequivocally supports the use of 2-Aminoflubendazole-¹³C₆ for robust and defensible GLP studies.
Flubendazole is a broad-spectrum anthelmintic agent used in both veterinary and human medicine. Its bioanalysis is crucial for pharmacokinetic, toxicokinetic, and residue studies. A major metabolite of flubendazole is 2-aminoflubendazole. Accurate quantification of both the parent drug and its metabolites is essential for a comprehensive understanding of its disposition and safety profile.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS/MS quantification can be significantly influenced by various factors, including sample preparation inconsistencies, instrument variability, and matrix effects. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample to normalize for these variations.
An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. This ensures that any factor affecting the analyte will have a proportional effect on the internal standard, thus maintaining a constant analyte-to-IS peak area ratio and ensuring accurate quantification.
Comparison of Internal Standard Strategies: 2-Aminoflubendazole-¹³C₆ vs. Structural Analogs
The two primary types of internal standards used in bioanalysis are structural analogs and stable isotope-labeled (SIL) internal standards.
-
Structural Analogs: These are compounds with a chemical structure similar to the analyte but with a different molecular weight. For flubendazole, commonly used structural analogs include other benzimidazoles like albendazole or oxibendazole.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds that are chemically identical to the analyte but have one or more atoms replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ²H, ¹⁵N). 2-Aminoflubendazole-¹³C₆ is the ¹³C-labeled version of the 2-aminoflubendazole metabolite.
While structural analogs are often more readily available and less expensive, their physicochemical properties can differ significantly from the analyte, leading to inadequate compensation for analytical variability. In contrast, SIL internal standards are considered the "gold standard" because their behavior is nearly identical to the analyte.[1][2]
Data Presentation: A Comparative Analysis
The following table summarizes the expected performance differences between using 2-Aminoflubendazole-¹³C₆ and a typical structural analog (e.g., albendazole) as an internal standard in a GLP-compliant bioanalytical method for flubendazole and its metabolites. The data presented is a representative synthesis based on established principles and published literature on bioanalytical method validation.
| Validation Parameter | 2-Aminoflubendazole-¹³C₆ (SIL-IS) | Structural Analog IS (e.g., Albendazole) | Justification for Superior Performance of SIL-IS |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The near-identical chemical and physical properties ensure that the SIL-IS tracks the analyte's behavior more closely through sample processing and analysis, leading to more accurate quantification.[2] |
| Precision (% CV) | < 5% | < 15% | Co-elution and identical ionization behavior minimize variability, resulting in a more consistent analyte-to-IS ratio and improved precision. |
| Matrix Effect (% CV of IS-Normalized Matrix Factor) | < 5% | 10-20% | The SIL-IS experiences the same degree of ion suppression or enhancement as the analyte due to their identical molecular structure and retention time, effectively compensating for matrix effects.[3][4] Structural analogs may have different retention times and ionization efficiencies, leading to poor compensation. |
| Recovery Variability (% CV) | < 5% | 10-15% | The SIL-IS has virtually identical extraction recovery to the analyte across different lots of biological matrix, reducing variability introduced during sample preparation. |
| Regulatory Scrutiny | High Acceptance | May Require Additional Justification | Regulatory agencies like the FDA and EMA prefer the use of SIL internal standards for GLP studies due to their demonstrated ability to produce more reliable and reproducible data. |
Experimental Protocols: A Roadmap to Robust Bioanalysis
A detailed and well-documented experimental protocol is a cornerstone of any GLP study. The following outlines a typical workflow for the quantification of flubendazole and 2-aminoflubendazole in plasma using 2-Aminoflubendazole-¹³C₆ as the internal standard.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw plasma samples, calibrators, and QCs at room temperature.
-
Aliquot 100 µL of each sample into a 96-well plate.
-
Add 25 µL of the internal standard working solution (2-Aminoflubendazole-¹³C₆ in methanol) to all wells except for the blank matrix.
-
Vortex the plate for 30 seconds.
-
Add 200 µL of 0.1% formic acid in water to each well.
-
Condition an SPE plate (e.g., C18) with 1 mL of methanol followed by 1 mL of water.
-
Load the entire sample mixture onto the SPE plate.
-
Wash the SPE plate with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient to separate the analytes from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Flubendazole: [M+H]⁺ > fragment ion
-
2-Aminoflubendazole: [M+H]⁺ > fragment ion
-
2-Aminoflubendazole-¹³C₆: [M+H]⁺ > fragment ion
-
Method Validation
The bioanalytical method must be validated according to GLP principles and relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, bench-top, long-term)
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for bioanalysis.
Caption: Compensation for matrix effects.
Conclusion
The use of a stable isotope-labeled internal standard, such as 2-Aminoflubendazole-¹³C₆, is unequivocally justified for GLP studies requiring the quantification of flubendazole and its metabolites. The near-identical physicochemical properties of a SIL-IS to the analyte ensure superior accuracy, precision, and robustness in the face of complex biological matrices. While structural analogs may present a more economical option, the potential for compromised data quality and increased regulatory scrutiny makes them a less desirable choice for pivotal GLP studies. By investing in the "gold standard" of internal standards, researchers can ensure the integrity and defensibility of their bioanalytical data, ultimately contributing to a more efficient and successful drug development process.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 2-Aminoflubendazole-13C6
For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational and disposal plan for 2-Aminoflubendazole-13C6, ensuring laboratory safety and regulatory compliance.
This document provides detailed procedural guidance for the safe handling and disposal of this compound. Given its classification as a hazardous chemical, strict adherence to these protocols is imperative to mitigate risks to personnel and the environment.
I. Understanding the Hazard Profile
2-Aminoflubendazole, the parent compound of the isotopically labeled this compound, is recognized as a hazardous substance. The carbon-13 isotope is stable and does not pose a radiological threat; therefore, disposal procedures should align with those for the unlabeled chemical.
Hazard Identification:
-
Toxicity: Toxic if swallowed or in contact with skin.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Irritant: Causes skin and serious eye irritation, and may cause respiratory irritation.[1]
-
Environmental Hazard: Harmful to aquatic life with long-lasting effects.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal) | Skull and Crossbones | Danger | H301 + H311: Toxic if swallowed or in contact with skin. |
| Skin Corrosion/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage. |
| Aquatic Hazard (Chronic) | Environment | Warning | H412: Harmful to aquatic life with long lasting effects. |
This data is based on the hazard profile of similar benzimidazole compounds and should be treated as a guideline. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles and a face shield.
-
Skin and Body Protection: A fully fastened lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.
-
Respiratory Protection: If working with the solid form where dust may be generated, or if aerosols are possible, use a NIOSH-approved respirator.
All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
III. Step-by-Step Disposal Procedure
The primary and most recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. In-lab neutralization should only be considered by trained professionals with a thorough understanding of the chemical reactions and potential hazards, and after consulting with the institutional EHS.
Step 1: Waste Identification and Segregation
-
All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, paper towels), must be treated as hazardous waste.
-
Segregate this waste from other laboratory waste streams to avoid incompatible chemical reactions.
Step 2: Containerization
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
The container must be in good condition with a secure, screw-on cap.
-
Do not overfill the container; allow for at least 10% headspace to accommodate expansion of contents.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".
-
The label must include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
The concentration and quantity of the waste.
-
The date when the waste was first added to the container.
-
The appropriate hazard pictograms (as shown in the table above).
-
Step 4: Storage
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be a secondary containment unit (e.g., a chemical-resistant tray) to capture any potential leaks.
-
Ensure the storage area is secure and away from incompatible materials.
Step 5: Arranging for Disposal
-
Once the waste container is full or has been in storage for the maximum allowable time per institutional policy (often not to exceed one year), contact your institution's EHS office to arrange for a waste pickup.
-
Follow all institutional procedures for requesting a hazardous waste collection.
IV. Experimental Protocol: In-Lab Neutralization (for consideration by qualified personnel only)
Disclaimer: The following is a general theoretical protocol for the neutralization of an aromatic amine. It has not been validated for this compound. A thorough risk assessment and small-scale testing must be conducted by qualified personnel before attempting any in-lab treatment.
Aromatic amines are generally weak bases. Neutralization can be achieved by reacting with a mild acid to form a salt, which may be more water-soluble and less toxic. However, the resulting salt solution will still require disposal as hazardous waste.
Materials:
-
This compound waste solution (in a suitable solvent).
-
Dilute hydrochloric acid (e.g., 1 M HCl).
-
pH indicator strips or a calibrated pH meter.
-
Stir plate and stir bar.
-
Appropriate reaction vessel (e.g., beaker or flask) of a size that is no more than 50% full during the procedure.
-
Ice bath.
Procedure:
-
Preparation: Conduct the entire procedure in a chemical fume hood. Place the reaction vessel containing the this compound waste in an ice bath on a stir plate and begin gentle stirring.
-
Acidification: Slowly add the dilute hydrochloric acid dropwise to the stirring waste solution.
-
Monitoring: Monitor the temperature of the solution to prevent excessive heat generation. Also, periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Endpoint: Continue adding acid until the pH of the solution is neutral (pH ~7.0).
-
Final Disposal: The resulting neutralized solution must still be collected as hazardous waste. Containerize, label, and store it according to the procedures outlined in Section III.
V. Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and alert your laboratory supervisor and EHS. If the spill is small and you are trained to handle it:
-
Containment: For solid spills, carefully cover with an absorbent material to avoid raising dust. For liquid spills, surround the area with a chemical absorbent.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent using spark-proof tools and place it in a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report all spills to your supervisor and EHS, regardless of size.
References
Essential Safety and Logistical Information for Handling 2-Aminoflubendazole-13C6
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling 2-Aminoflubendazole-13C6.
| Protection Type | Specification | Standard |
| Eye and Face Protection | Chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 or European Standard EN166. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl rubber, or Viton™). A lab coat or chemical-resistant apron is also required. | EN 374. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated. | OSHA 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan for Handling
Strict adherence to the following step-by-step protocol is mandatory to ensure a safe laboratory environment.
1. Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Assemble all necessary PPE as detailed in the table above.
2. Donning PPE:
-
Put on a lab coat or apron.
-
Wear inner and outer pairs of chemical-resistant gloves for enhanced protection.
-
If there is a risk of dust generation, fit and wear a particulate respirator.
-
Don chemical safety goggles or a face shield.
3. Chemical Handling:
-
Handle the solid compound carefully to prevent the formation of dust.
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Keep the container tightly sealed when not in use.
4. Post-Handling:
-
Decontaminate the work surface thoroughly after use.
-
Carefully remove PPE, ensuring no contact with skin. Gloves should be the last item removed.
-
Wash hands thoroughly with soap and water after handling the compound.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect solid waste and contaminated consumables (e.g., gloves, weighing papers, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
Regulations: All disposal procedures must comply with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
